Trimethylsilane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJYEQOELDLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110477-51-5 | |
| Record name | Silane, trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |
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| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
74.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |
| Record name | Silane, trimethyl- | |
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| Record name | Trimethylsilane | |
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CAS No. |
993-07-7 | |
| Record name | Trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, trimethyl- | |
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| Record name | Trimethylsilane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilane ((CH₃)₃SiH), a key organosilicon compound, serves as a versatile reagent and precursor in organic synthesis and materials science.[1] Its unique chemical properties, stemming from the polarized silicon-hydrogen bond and the steric and electronic effects of the methyl groups, make it a subject of significant interest. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.
Physicochemical and Spectroscopic Properties
The fundamental physical and spectroscopic properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₁₀Si |
| Molar Mass | 74.20 g/mol |
| Appearance | Colorless, volatile liquid or gas |
| Boiling Point | 6.7 °C |
| Melting Point | -135.9 °C |
| Density | 0.638 g/cm³ |
| Water Solubility | Insoluble |
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Assignments |
| ¹H NMR | Singlet at approximately 0.08 ppm (Si-(CH₃)₃) and a multiplet around 3.8-4.0 ppm (Si-H). |
| ¹³C NMR | A single resonance for the methyl carbons. |
| ²⁹Si NMR | A characteristic signal for the silicon atom. |
| Infrared (IR) Spectroscopy | Strong Si-H stretching vibration in the range of 2100-2200 cm⁻¹, Si-CH₃ rocking and deformation modes around 840 cm⁻¹ and 1250 cm⁻¹, respectively.[2][3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 74. A prominent fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak.[4][5][6] |
Chemical Reactivity
The reactivity of this compound is dominated by the nature of the silicon-hydrogen bond. The silicon atom is electropositive, and the hydrogen atom is hydridic, making it a good reducing agent and a source of the trimethylsilyl group.
Reactions with Lewis Acids and Bases
This compound can react with strong Lewis acids, which can activate the Si-H bond, making it more susceptible to nucleophilic attack.[7][8][9] Conversely, in the presence of strong bases, the silicon center can be attacked, leading to cleavage of the Si-H bond.
Hydrosilylation
In the presence of a suitable catalyst, typically a transition metal complex, this compound undergoes hydrosilylation reactions with alkenes and alkynes. This reaction involves the addition of the Si-H bond across the carbon-carbon multiple bond, forming a new carbon-silicon bond.
Hydrolysis
While generally stable, under certain conditions, such as in the presence of a catalyst or at elevated temperatures, this compound can undergo hydrolysis to produce trimethylsilanol and hydrogen gas.[10][11][12] The trimethylsilanol can then condense to form hexamethyldisiloxane.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key chemical properties of this compound.
Determination of Boiling Point (Micro-method)
The boiling point of the volatile this compound can be determined using a micro-boiling point apparatus.
-
Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating and Observation: The apparatus is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
-
Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different atmospheric pressure.
Determination of Density
The density of liquid this compound can be measured using a pycnometer at a controlled temperature.
-
Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. The weight of the filled pycnometer is measured.
-
Density Calculation: The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer. Given its volatility, care must be taken to avoid evaporation during weighing. Standard methods like ASTM D4052 can be adapted for this purpose.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to its high volatility, preparing an NMR sample of this compound requires care. A small amount of liquid this compound is condensed into a pre-weighed NMR tube at low temperature (e.g., using a dry ice/acetone bath). A deuterated solvent (e.g., CDCl₃) is then added, and the tube is sealed. An internal standard such as tetramethylsilane (TMS) is often used for referencing.
-
Instrumental Parameters:
-
¹H NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
¹³C NMR: A proton-decoupled experiment is used. A larger number of scans may be required to obtain a good signal-to-noise ratio.
-
²⁹Si NMR: Specialized pulse sequences may be needed to enhance the signal of the low-gamma ²⁹Si nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a gas-phase IR spectrum, a gas cell is filled with this compound vapor. For a liquid-phase spectrum, a thin film of liquid this compound can be prepared between two salt plates (e.g., KBr or NaCl) in a cold room or by using a cooled cell to prevent rapid evaporation.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: As a volatile compound, this compound is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).[15][16] A dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization and Analysis: The separated this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of this compound, catering to the needs of researchers and professionals in the chemical sciences. The tabulated data offers a quick reference for its physical and spectroscopic characteristics, while the discussion on reactivity highlights its key chemical behaviors. The outlined experimental protocols provide a practical foundation for the laboratory investigation of this important organosilicon compound. A thorough understanding of these properties is essential for the safe and effective utilization of this compound in its various applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. data.ntsb.gov [data.ntsb.gov]
- 15. Whole Air Canister Sampling and Preconcentration GC-MS Analysis for pptv Levels of Trimethylsilanol in Semiconductor Cleanroom Air [restek.com]
- 16. thescipub.com [thescipub.com]
An In-depth Technical Guide to the Mechanism of Action of Trimethylsilane in Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of trimethylsilane and its derivatives in silylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, experimental protocols, and practical considerations for effectively utilizing these powerful protecting group strategies in organic synthesis and analysis.
Introduction to Silylation
Silylation is a chemical derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃. This process is of paramount importance in organic chemistry for several reasons:
-
Protection of Functional Groups: Silylation temporarily masks reactive functional groups such as hydroxyls, amines, thiols, and carboxylic acids. This allows for subsequent chemical transformations to be carried out on other parts of the molecule without unintended side reactions. The silyl protecting group can be readily removed under specific conditions to regenerate the original functional group.
-
Increased Volatility and Thermal Stability: The replacement of polar -OH, -NH, and -SH groups with a non-polar TMS group significantly reduces intermolecular hydrogen bonding. This leads to increased volatility and thermal stability of the analyte, which is crucial for analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
-
Enhanced Solubility: Silylated derivatives often exhibit improved solubility in non-polar organic solvents.
The general order of reactivity for the silylation of various functional groups is typically: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.
Core Mechanisms of Trimethylsilylation
The predominant mechanism for the silylation of functional groups with active hydrogens by trimethylsilyl reagents is nucleophilic substitution , generally proceeding via an SN2-like pathway at the silicon atom. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic silicon atom of the trimethylsilylating agent, leading to the displacement of a leaving group.
The specific mechanism and the choice of silylating agent and catalyst depend on the nature of the substrate and the desired reaction conditions. The most common trimethylsilylating agents are trimethylsilyl chloride (TMS-Cl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA).
TMS-Cl is a highly reactive and cost-effective silylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct and to act as a catalyst by activating the substrate.
The mechanism proceeds as follows:
-
Activation of the Substrate (Optional but common): The basic catalyst can deprotonate the substrate (e.g., an alcohol) to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen (or nitrogen or sulfur) atom of the substrate attacks the electrophilic silicon atom of TMS-Cl.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The chloride ion is displaced as the leaving group.
-
Deprotonation: If the substrate was not initially deprotonated, a final deprotonation step by the base yields the silyl ether and the ammonium salt of the acid byproduct.
HMDS is a less reactive but more economical silylating agent compared to TMS-Cl. It is often used for large-scale applications. The silylation reaction with HMDS is generally slower and may require heating or the use of a catalyst. The only byproduct of the reaction is ammonia, which is volatile and easily removed.
The reactivity of HMDS can be significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), iodine, or an acid. The catalyst polarizes the Si-N bond in HMDS, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
BSA is a powerful and versatile silylating agent with high reactivity. It reacts under mild conditions with a wide range of functional groups. The byproducts of the reaction, N-(trimethylsilyl)acetamide and acetamide, are volatile and generally do not interfere with subsequent analysis.
The reaction with BSA proceeds through a nucleophilic attack of the heteroatom of the substrate on one of the silicon atoms of BSA. The reaction is driven by the formation of the stable and volatile byproducts. The reactivity of BSA can be further enhanced by the addition of a catalyst like TMCS, particularly for hindered or less reactive substrates.
Quantitative Data on Silylation Reactions
The efficiency of a silylation reaction is influenced by the choice of silylating agent, the substrate, the catalyst, and the reaction conditions. The following tables summarize quantitative data on the yields of various silylation reactions.
Table 1: Comparison of Silylating Agents for the Silylation of Alcohols
| Alcohol | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl alcohol | TESCl | Imidazole | DMF | RT | - | ~95 | |
| Benzyl alcohol | TESOTf | 2,6-Lutidine | CH₂Cl₂ | -78 to RT | - | >98 | |
| Benzyl alcohol | TESH | B(C₆F₅)₃ | - | - | - | ~85-95 | |
| Hindered diarylalkyl carbinols | HMDS | I₂ | CH₂Cl₂ | RT | < 3 min | High |
Table 2: Silylation of Carboxylic Acids and Thiols
| Substrate | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Carboxylic Acids | TMSO | Triflic acid | - | 0 | 3 min | High | |
| Thiols | TMSO | Triflic acid | - | RT | 10 min | High | |
| Fatty Acids | BSA (1% TMCS) | - | Acetonitrile | 60 | 60 min | - | |
| Meclofenamic acid | Silylating mixture I, II, or III | - | - | - | - | 100 | |
| Meclofenamic acid | MSTFA | - | - | - | - | 93 | |
| Meclofenamic acid | BSTFA | - | - | - | - | 87 |
Table 3: Silylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| NSAID | Silylating Agent | Conversion (%) | Reference |
| Ibuprofen | Silylating mixture I, MSTFA | 100 | |
| Ibuprofen | Silylating mixture II | 98 | |
| Ibuprofen | Silylating mixture III | 80 | |
| Ibuprofen | BSTFA | 86 | |
| Indomethacin | All five silylating reagents | 98-100 | |
| Diclofenac sodium salt | Silylating mixture I, MSTFA | 100 | |
| Acetaminophen | Silylating mixture I, II, or III | 100 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation. Below are representative methodologies for key silylation reactions.
Safety Precaution: Silylating agents are moisture-sensitive and can be corrosive. Handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware should be thoroughly dried before use.
-
Materials: Alcohol, N,O-Bis(trimethylsilyl)acetamide (BSA), Anhydrous pyridine, Reaction vial.
-
Procedure:
-
Dissolve the alcohol in a minimal amount of anhydrous pyridine in a reaction vial.
-
Add a 1.5 to 2-fold molar excess of BSA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Monitor the reaction progress by GC analysis. If the reaction is incomplete, the heating time can be extended.
-
-
Materials: Carboxylic acid, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMCS) (optional catalyst), Anhydrous solvent (e.g., acetonitrile, pyridine), Reaction vial.
-
Procedure:
-
Weigh 1-5 mg of the carboxylic acid sample into a clean, dry reaction vial.
-
Add 100-200 µL of an anhydrous solvent to dissolve the sample.
-
Add a 2 to 10-fold molar excess of BSA. If the substrate is sterically hindered or less reactive, add a catalyst such as TMCS (typically 1-10% of the BSA volume).
-
Securely cap the vial and mix the contents thoroughly.
-
Heat the reaction mixture at 60-80°C for 15-60 minutes.
-
After cooling to room temperature, the sample is ready for analysis.
-
-
Materials: Thiol, N-trimethylsilyl-2-oxazolidinone (TMSO), Triflic acid (catalyst), n-Hexane.
-
Procedure:
-
A mixture of TMSO (20 mmol), triflic acid (0.05 mL, cat.), and the corresponding thiol (20 mmol) is stirred at room temperature for 10 minutes.
-
n-Hexane (10 mL) is added and the reaction mixture is stirred for another 2 minutes.
-
The precipitated 2-oxazolidinone byproduct is filtered off.
-
Evaporation of the solvent gives the crude trimethylsilyl thioether, which can be purified by distillation.
-
Logical Relationships in Silylation Strategy
The selection of an appropriate silylation strategy depends on a logical consideration of the substrate, the desired reactivity, and the reaction conditions.
-
Substrate: The nature of the functional group to be silylated is the primary determinant of the required reactivity of the silylating agent. For example, hindered alcohols may require a more powerful reagent like BSA with a TMCS catalyst, while simple primary alcohols can be silylated with HMDS.
-
Choice of Silylating Agent:
-
TMS-Cl: Highly reactive, cost-effective, but produces corrosive HCl. Best for simple, acid-stable substrates.
-
HMDS: Less reactive, economical, produces benign ammonia byproduct. Often requires a catalyst and/or heat. Good for large-scale applications.
-
BSA: Highly reactive, versatile, produces volatile byproducts. Excellent for a wide range of substrates, including those that are more sensitive.
-
-
Choice of Catalyst: Catalysts are used to enhance the reactivity of less powerful silylating agents like HMDS or to accelerate the reaction of hindered substrates with powerful reagents like BSA.
-
Reaction Conditions: Temperature and reaction time are adjusted based on the reactivity of the substrate and the silylating agent. More hindered or less reactive substrates generally require more forcing conditions (higher temperature, longer reaction time).
By carefully considering these factors, researchers can design and execute effective silylation strategies to achieve their synthetic and analytical goals.
An In-depth Technical Guide to Trimethylsilane (TMS) Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for Trimethylsilane (TMS) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Understanding this compound (TMS)
This compound, with the chemical formula (CH3)3SiH, is an organosilicon compound widely used in organic synthesis and the semiconductor industry[1][2]. It is a colorless, extremely flammable gas with a slight, repulsive odor[3]. Its reactivity, primarily at the Si-H bond, makes it a valuable reagent, but also necessitates stringent safety measures[1].
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of TMS is fundamental to its safe handling. The following table summarizes key quantitative data:
| Property | Value | References |
| Molecular Formula | C3H10Si | [4] |
| Molecular Weight | 74.2 g/mol | [3][4] |
| Boiling Point | 6.7 °C (44 °F) | [3] |
| Melting Point | -135.9 °C | [3] |
| Vapor Pressure | 594 mmHg at 0 °C | [3] |
| Vapor Density | ~2.6 (Air = 1) | [3] |
| Autoignition Temperature | 235 °C (455 °F) | [3] |
| Explosion Limits | 1.3 - 44 vol % | [5] |
| Solubility in Water | Insoluble | [3] |
Hazard Identification and Risk Assessment
TMS presents several significant hazards that must be managed through a comprehensive risk assessment before any laboratory work commences.
Primary Hazards:
-
Extreme Flammability: TMS is an extremely flammable gas and can form explosive mixtures with air[5][6]. Vapors can travel to an ignition source and flash back[6].
-
Pressure Hazard: As a liquefied gas, containers of TMS may rupture or explode if heated[5][6].
-
Health Hazards: Inhalation may cause coughing, headache, and nausea[5]. Contact with the liquid or gas can cause skin and eye irritation or frostbite[6][7].
A thorough risk assessment should be conducted prior to any experiment involving TMS. The following diagram illustrates a logical workflow for this process.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is essential when working with TMS.
Engineering Controls:
-
Ventilation: All work with TMS must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with adequate general and local exhaust ventilation[5][8].
-
Process Enclosures: For larger scale or continuous operations, process enclosures or glove boxes should be utilized[5].
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, all containers and equipment must be properly grounded and bonded[5][8].
-
Explosion-Proof Equipment: Use of explosion-proof electrical equipment is mandatory in areas where TMS is handled or stored[8].
-
Gas Detection: Consider the installation of a flammable gas detection system with alarms.
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling TMS.
| Body Part | Protective Equipment | Specifications | References |
| Hands | Gloves | Neoprene or nitrile rubber gloves. | [5][8] |
| Eyes | Goggles | Chemical safety goggles. Contact lenses should not be worn. | [5][8] |
| Body | Lab Coat/Apron | Flame-resistant lab coat or suitable protective clothing. | [5][8] |
| Respiratory | Respirator | Where inhalation exposure may occur, respiratory protection is recommended. A self-contained breathing apparatus (SCBA) may be necessary for emergency response. | [2][5][8] |
The following diagram illustrates the hierarchy of controls, which should be followed to mitigate risks associated with TMS.
Safe Handling and Experimental Protocol
General Handling Procedures:
-
Handle TMS only in sealed, purged systems whenever possible[5].
-
Avoid all contact with skin and eyes, and do not breathe vapors[5].
-
Wash hands and exposed areas with mild soap and water after handling and before eating, drinking, or smoking[5].
-
Ensure that emergency eyewash stations and safety showers are readily available in the immediate vicinity of any potential exposure[5][8].
Representative Experimental Protocol: Silylation Reaction Using TMS
This protocol outlines a general procedure for a silylation reaction and is not intended to replace a detailed, experiment-specific Standard Operating Procedure (SOP).
-
Preparation:
-
Ensure the reaction will be conducted in a certified chemical fume hood.
-
Assemble and dry all glassware.
-
Prepare a quenching solution (e.g., isopropanol) and have it readily accessible.
-
Don all required PPE.
-
-
Reaction Setup:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the substrate in an appropriate anhydrous solvent.
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
-
Addition of TMS:
-
TMS gas is carefully bubbled through the reaction mixture from a lecture bottle equipped with a regulator and a needle valve. The flow rate should be monitored closely.
-
Alternatively, for smaller scale reactions, TMS can be condensed into a pre-calibrated vessel at low temperature and then added to the reaction mixture via cannula.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, quench the reaction by slowly adding the quenching solution.
-
Allow the reaction mixture to warm to room temperature.
-
Proceed with the appropriate aqueous work-up and purification steps.
-
-
Decontamination:
-
Decontaminate any equipment that has come into contact with TMS using an appropriate solvent (e.g., isopropanol) in the fume hood.
-
Storage and Disposal
Storage:
-
Store TMS cylinders in a tightly closed container in a cool, dry, and well-ventilated area[4][9].
-
Protect containers from sunlight and store away from heat and ignition sources[5][8].
-
Store away from incompatible materials, such as oxidizing agents[5][8].
-
Cylinders should be properly secured to prevent toppling[6].
Disposal:
-
Dispose of TMS and any contaminated materials in accordance with local, state, and federal regulations[5].
-
Waste may be incinerated in a licensed chemical destruction plant[4].
-
Empty containers may retain product residue and can be hazardous. Do not puncture or incinerate containers[9][10]. Return empty cylinders to the supplier[6].
Emergency Procedures
Spill Response:
In the event of a TMS spill, immediate and decisive action is crucial. The following decision tree outlines the appropriate response.
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5][13].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
Firefighting:
-
Use dry chemical, carbon dioxide, water spray, or foam as extinguishing media[4][5].
-
Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely[5][6].
-
Cool exposed containers with water spray to prevent rupture[5].
-
Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and full protective gear[5][14].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gas detectors and respiratory protection equipments C3H10Si (this compound), CAS number 993-07-7 [en.gazfinder.com]
- 3. gustavus.edu [gustavus.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. airgas.com [airgas.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of High-Purity Trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilane (TMS), a foundational organosilicon compound, is of paramount importance in the pharmaceutical and semiconductor industries, primarily for its role in introducing the trimethylsilyl group and as a precursor for thin-film deposition. The stringent purity requirements of these applications necessitate robust and well-characterized synthesis and purification methodologies. This technical guide provides a comprehensive overview of the prevalent synthesis routes for this compound, with a focus on the reduction of trimethylchlorosilane and Grignard reactions. Furthermore, it delves into the critical purification techniques, including fractional distillation and advanced adsorption methods, required to achieve the high-purity levels demanded by modern applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and professionals with the practical knowledge for producing and purifying high-purity this compound.
Synthesis of this compound
The synthesis of this compound predominantly involves the reduction of a suitable trimethylsilyl precursor, most commonly trimethylchlorosilane ((CH₃)₃SiCl). The choice of reducing agent and reaction conditions significantly influences the yield, purity, and impurity profile of the crude product.
Reduction of Trimethylchlorosilane with Lithium Aluminum Hydride
A widely employed laboratory-scale method for the synthesis of this compound is the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH₄). This method is favored for its high yields and relatively straightforward procedure.
Reaction:
4(CH₃)₃SiCl + LiAlH₄ → 4(CH₃)₃SiH + LiCl + AlCl₃
Experimental Protocol:
-
Apparatus: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a constant pressure dropping funnel, and a gas outlet connected to a cold trap (e.g., dry ice/acetone bath) is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas, such as nitrogen or argon, to exclude moisture.
-
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., diethylene glycol dimethyl ether)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
-
Procedure:
-
Under a continuous inert gas flow, the reaction flask is charged with a suspension of lithium aluminum hydride in the anhydrous solvent.
-
The suspension is stirred, and trimethylchlorosilane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling may be necessary to control the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 55°C) for several hours to ensure the reaction goes to completion.
-
The volatile this compound product is collected in the cold trap.
-
-
Yield and Purity: This method can achieve yields of up to 92%. The primary impurities in the crude product include unreacted starting materials, the solvent, and by-products such as dimethylsilane and tetramethylsilane.
Grignard Reaction
The Grignard reaction offers an alternative route to this compound, typically involving the reaction of a methyl Grignard reagent with a silicon hydride source. While versatile, this method requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
Reaction:
3CH₃MgBr + SiHCl₃ → (CH₃)₃SiH + 3MgBrCl
Experimental Protocol:
-
Apparatus: A similar setup to the LiAlH₄ reduction is used, ensuring all glassware is flame-dried and maintained under an inert atmosphere.
-
Reagents:
-
Magnesium turnings
-
Methyl bromide (or another suitable methyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trichlorosilane (SiHCl₃)
-
-
Procedure:
-
Preparation of the Grignard Reagent: In the reaction flask, magnesium turnings are covered with the anhydrous solvent. A small crystal of iodine can be added to initiate the reaction. A solution of methyl bromide in the anhydrous solvent is then added dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The addition rate is controlled to maintain a gentle reflux.
-
Reaction with Trichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in the anhydrous solvent is then added dropwise to the Grignard reagent.
-
Work-up: After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.
-
The this compound is then isolated from the organic solution by fractional distillation.
-
Purification of this compound
The crude this compound obtained from synthesis contains various impurities that must be removed to meet the stringent requirements of its applications. The primary purification techniques are fractional distillation and adsorption.
Fractional Distillation
Fractional distillation is a cornerstone technique for the purification of volatile liquids like this compound. It separates components of a mixture based on their differences in boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, the reflux ratio, and the temperature gradient.
Key Considerations for Fractional Distillation of this compound:
-
Boiling Points of this compound and Common Impurities: A thorough understanding of the boiling points of the components is crucial for designing an effective distillation process.
| Compound | Formula | Boiling Point (°C) |
| Silane | SiH₄ | -111.9 |
| Methylsilane | CH₃SiH₃ | -57.5 |
| Dimethylsilane | (CH₃)₂SiH₂ | -19.6 |
| This compound | (CH₃)₃SiH | 6.7 [1][2] |
| Tetramethylsilane | (CH₃)₄Si | 26.6[3][4] |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57.3 |
| Trimethylsilanol | (CH₃)₃SiOH | 99-100 |
-
Column Selection: For the separation of this compound from closely boiling impurities like tetramethylsilane, a distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column) is recommended.
-
Operating Parameters:
-
Reflux Ratio: The reflux ratio, the ratio of the liquid returned to the column to the liquid removed as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation but requires more energy and longer distillation times. For high-purity applications, an optimized reflux ratio is determined based on the specific impurity profile and desired product purity. A common starting point is a reflux ratio of 1.2 to 1.5 times the minimum reflux ratio.
-
Temperature Profile: A stable and well-controlled temperature gradient along the distillation column is essential for efficient separation. The temperature at the top of the column should be maintained close to the boiling point of the desired fraction (this compound).
-
Experimental Protocol for Fractional Distillation:
-
The crude this compound is charged into a round-bottom flask with a stir bar.
-
A fractional distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The distillation flask is heated gently in a heating mantle or oil bath.
-
The distillation is carried out at a slow and steady rate, collecting the fraction that distills at or near the boiling point of this compound (6.7°C).
-
The purity of the collected fractions is monitored using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Adsorption on Modified Activated Carbon
For the removal of trace impurities, particularly those with boiling points close to that of this compound, adsorption techniques offer a highly effective solution. A patented method utilizes activated carbon impregnated with copper (II) oxide and zinc oxide to efficiently remove impurities like silane, methylsilane, and dimethylsilane.[5][6]
Preparation of CuO-ZnO Impregnated Activated Carbon:
A standard method for preparing impregnated activated carbon involves the following steps:[7]
-
Pre-treatment of Activated Carbon: The activated carbon is first dried in a vacuum oven at approximately 110°C for several hours to remove any adsorbed moisture.
-
Preparation of Impregnation Solution: A solution of soluble salts of copper and zinc (e.g., copper nitrate and zinc nitrate) is prepared in deionized water. The concentration of the salts is calculated based on the desired metal loading on the activated carbon (typically 1-10 wt% for each metal).[6]
-
Impregnation: The dried activated carbon is immersed in the impregnation solution. The mixture is then agitated, for instance, using an ultrasonic bath, to ensure uniform distribution of the metal salts within the pores of the activated carbon.
-
Drying and Calcination: The impregnated activated carbon is separated from the solution, dried to remove the solvent, and then calcined at an elevated temperature (e.g., 300°C) under an inert atmosphere.[7] This process decomposes the metal salts into their respective oxides (CuO and ZnO), which are the active components for impurity removal.
Experimental Protocol for Purification:
-
Apparatus: A packed bed reactor or a column filled with the prepared CuO-ZnO impregnated activated carbon is used.
-
Procedure:
-
Degassing: The packed bed is heated under vacuum (e.g., at 200°C) to remove any adsorbed moisture and gases from the activated carbon.[5]
-
Adsorption: The crude this compound, in a gaseous state, is passed through the packed bed at a controlled flow rate and temperature (typically near room temperature).
-
The impurities are selectively adsorbed onto the surface of the modified activated carbon.
-
The purified this compound exiting the column is collected.
-
-
Efficiency: This method has been shown to reduce the concentration of impurities like methylsilane and dimethylsilane to below 1 ppm.[5]
Quality Control and Analysis
To ensure the high purity of the final this compound product, rigorous analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for identifying and quantifying impurities.
A typical GC-MS analysis of crude this compound would reveal the presence of the desired product along with various impurities. The retention times of the peaks in the chromatogram correspond to different compounds, and the mass spectrometer provides fragmentation patterns that allow for their definitive identification.
Visualization of Processes
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of high-purity this compound.
Caption: Overall workflow for this compound synthesis and purification.
Logical Relationship of Purification Steps
The purification of this compound often involves a multi-step approach to effectively remove a range of impurities.
Caption: Logical flow of the multi-step purification process for this compound.
Conclusion
The synthesis and purification of high-purity this compound are critical processes that underpin its use in high-technology and pharmaceutical applications. The selection of the appropriate synthesis method, whether through the reduction of trimethylchlorosilane or via a Grignard reaction, will depend on factors such as the desired scale of production, available reagents, and the acceptable impurity profile of the crude product. Subsequent purification by fractional distillation and specialized adsorption techniques is essential to achieve the stringent purity levels required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and handle high-purity this compound effectively and safely. Continuous advancements in analytical techniques will further aid in the characterization and removal of trace impurities, pushing the boundaries of purity for this vital chemical.
References
An In-depth Technical Guide to the Spectroscopic Data of Trimethylsilane
Abstract
Trimethylsilane ((CH₃)₃SiH), a fundamental organosilicon compound, serves as a key building block in organic synthesis and as a precursor in materials science. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are presented, alongside a clear tabulation of quantitative data. Logical workflows and structure-spectra correlations are illustrated using diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.
Molecular Structure
This compound consists of a central silicon atom tetrahedrally bonded to three methyl (–CH₃) groups and one hydride (–H) group. This simple, symmetric structure gives rise to distinct and readily interpretable spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons. The nine equivalent protons of the three methyl groups give rise to a single signal, which is split into a doublet by the adjacent Si-H proton. The unique Si-H proton is, in turn, split by the nine methyl protons into a decet (a multiplet of 10 lines, following the n+1 rule where n=9).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (CH₃)₃Si– | ~0.08 | Doublet | 3.8 (⁴JHH) |
| (CH₃)₃Si–H | ~4.00 | Decet | 3.8 (⁴JHH) |
Data sourced from similar organosilane compounds and spectral databases.
¹³C NMR Spectroscopy
Due to the molecular symmetry, the three methyl carbons in this compound are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum. Its chemical shift is observed very close to that of the tetramethylsilane (TMS) reference standard.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| (C H₃)₃SiH | ~ -2.0 (Estimated) |
Note: The precise experimental value can vary slightly with solvent and temperature. This value is an estimation based on the substituent effects relative to TMS (δ = 0.0 ppm).
Experimental Protocol: NMR Spectroscopy
Acquiring high-quality NMR spectra of the volatile this compound (Boiling Point: 6.7 °C) requires specific sample handling procedures.
-
Sample Preparation: A solution is prepared by bubbling this compound gas through or condensing it into a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at low temperature (e.g., in a dry ice/acetone bath).
-
Tube Sealing: The NMR tube must be flame-sealed or fitted with a J. Young valve to prevent the evaporation of the volatile analyte and solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to produce a single sharp peak, and a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Temperature Control: The spectrometer's variable temperature unit should be set to a consistent temperature (e.g., 25 °C) to ensure reproducibility.
Infrared (IR) Spectroscopy
Gas-phase Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of this compound's functional groups. The spectrum is dominated by strong absorptions corresponding to C-H stretching, Si-H stretching, and various bending and rocking modes of the methyl groups attached to silicon.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2960 | C–H asymmetric stretch | Strong |
| ~2900 | C–H symmetric stretch | Medium |
| ~2120 | Si–H stretch | Strong |
| ~1255 | Si–CH₃ symmetric deformation (bend) | Strong |
| ~845 | Si–CH₃ rock | Strong |
| ~755 | Si–C stretch | Strong |
Data compiled from various spectral databases and literature on organosilicon compounds.[1][2]
Experimental Protocol: Gas-Phase FTIR Spectroscopy
-
Gas Cell Preparation: A gas cell with KBr or NaCl windows is evacuated to remove atmospheric gases (H₂O, CO₂). A background spectrum of the empty cell is recorded.
-
Sample Introduction: A small partial pressure of this compound gas is introduced into the evacuated gas cell. The pressure is monitored with a manometer to ensure a sufficient concentration for detection without pressure broadening effects.
-
Data Acquisition: The IR beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.
-
Data Processing: A Fourier transform is applied to the interferogram to generate the frequency-domain IR spectrum. The previously recorded background spectrum is automatically subtracted to yield the final absorption spectrum of this compound. High resolution (e.g., 0.5 cm⁻¹) is often used to resolve the sharp rotational-vibrational bands characteristic of gas-phase spectra.[3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides structural confirmation. The molecule readily ionizes and fragments in a predictable manner.
Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion Fragment | Formula | Relative Intensity (%) |
| 74 | Molecular Ion | [C₃H₁₀Si]⁺• | 25 |
| 73 | Loss of H• | [C₃H₉Si]⁺ | 45 |
| 59 | Loss of CH₃• (Base Peak) | [C₂H₇Si]⁺ | 100 |
| 45 | Loss of C₂H₅• | [CH₄Si]⁺• | 30 |
| 43 | Loss of SiH₃• | [C₃H₇]⁺ | 40 |
Data obtained from the NIST Mass Spectrometry Data Center.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: As a volatile gas, this compound is introduced directly into the ion source from a gas reservoir via a calibrated leak valve. For analysis of reaction mixtures, it can be introduced via a Gas Chromatography (GC) interface (GC-MS).
-
Ionization: In the ion source, the gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).[2]
-
Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis
Spectroscopic Analysis Workflow
The logical flow from sample preparation to final data interpretation for the comprehensive spectroscopic analysis of this compound is outlined below.
Structural Elucidation Map
This diagram illustrates the direct correlation between the structural components of this compound and their respective spectroscopic signals.
References
Trimethylsilane as a Precursor for Silicon Carbide Deposition: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional physical and chemical properties, including high thermal stability, chemical inertness, and excellent wear and corrosion resistance. These characteristics make it a highly desirable material for a wide range of applications, from high-power electronic devices to protective coatings in harsh environments. The deposition of high-quality SiC thin films is crucial for harnessing these properties, and the choice of precursor plays a pivotal role in the deposition process.
Trimethylsilane ((CH₃)₃SiH or 3MS) has emerged as a promising single-source precursor for the chemical vapor deposition (CVD) of SiC films. Its use offers several advantages over traditional precursors like silane (SiH₄), including enhanced safety due to its non-pyrophoric nature. Furthermore, 3MS allows for the deposition of SiC at relatively low temperatures, which is advantageous for processes sensitive to thermal budgets. This technical guide provides a comprehensive overview of the use of this compound for SiC deposition, focusing on experimental protocols, the influence of process parameters on film properties, and the underlying chemical mechanisms.
Deposition Methods and Experimental Protocols
This compound is compatible with various CVD techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD).[1]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD utilizes plasma to energize the precursor gases, enabling deposition at lower temperatures than thermal CVD methods. This is particularly beneficial for temperature-sensitive substrates.
Typical Experimental Protocol for PECVD of a-SiC:H films:
-
Substrate Preparation: Silicon wafers are commonly used as substrates. They are first cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Chamber Preparation: The PECVD chamber is evacuated to a base pressure typically in the range of 10⁻⁶ Torr to minimize atmospheric contamination.
-
Deposition:
-
The substrate is heated to the desired deposition temperature, which can range from 200°C to 400°C.[2]
-
This compound is introduced into the chamber along with a carrier gas, such as argon (Ar) or helium (He).[2][3]
-
An RF plasma is ignited to initiate the decomposition of the precursor and the deposition of the SiC film. RF power can be varied, for instance, between 100 W and 600 W.[2]
-
The chamber pressure is maintained at a constant value during deposition, typically between 2 and 8 Torr.[2]
-
-
Post-Deposition: After the desired film thickness is achieved, the plasma is extinguished, and the chamber is cooled down under vacuum before the substrate is removed.
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD relies on thermal energy to drive the chemical reactions for film deposition and is performed at reduced pressures to improve film uniformity and conformal coverage.
Typical Experimental Protocol for LPCVD of SiC films:
-
Substrate Preparation: Similar to PECVD, substrates (e.g., silicon wafers) are thoroughly cleaned.
-
Chamber Preparation: The LPCVD furnace tube is evacuated to a low base pressure.
-
Deposition:
-
The substrates are loaded into the furnace, which is then heated to the deposition temperature, typically below 1000°C for 3MS.[1]
-
A controlled flow of this compound, often diluted with a carrier gas like hydrogen (H₂), is introduced into the furnace.
-
The pressure within the furnace is maintained at a specific low pressure throughout the deposition process.
-
-
Post-Deposition: Upon completion, the gas flow is stopped, and the furnace is cooled down before the wafers are unloaded.
Data Presentation: Influence of Process Parameters on Film Properties
The properties of the deposited SiC films are highly dependent on the deposition parameters. The following tables summarize the qualitative and quantitative relationships observed in PECVD and LPCVD processes using this compound.
Table 1: PECVD Process Parameters vs. Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Film Properties
| Process Parameter | Investigated Range | Effect on Deposition Rate | Effect on Refractive Index | Effect on Dielectric Constant | Effect on Stoichiometry (Si:C) |
| Temperature | 200 - 400 °C[2] | Increases with temperature | Generally increases with temperature | Decreases with post-deposition annealing[3] | Can be tuned to 1:1 under certain conditions[3] |
| RF Power | 100 - 600 W[2] | Increases with power | Can be influenced by power | - | Can be affected by plasma power |
| Pressure | 2 - 8 Torr[2] | Can be optimized to avoid particle formation[2] | - | - | - |
| 3MS Flow Rate | 25 - 100 sccm[2] | Increases with flow rate | 1.79 - 2.36 (with Ar carrier gas)[2] | - | - |
Table 2: General Mechanical and Electrical Properties of a-SiC:H Films from 3MS
| Property | As-Deposited Value | Annealed Value (1100°C) | Deposition Method | Reference |
| Young's Modulus | - | - | PECVD | [3] |
| Hardness | - | - | PECVD | [3] |
| Relative Dielectric Constant | 3.90 | 2.69 | PECVD | [3] |
Note: Comprehensive quantitative data correlating a wide range of process parameters to mechanical properties for pure SiC films from 3MS is limited in the reviewed literature. Much of the available data is for SiCN:H or SiCO:H films.
Signaling Pathways and Experimental Workflows
Decomposition Pathway of this compound
The deposition of SiC from this compound involves the decomposition of the 3MS molecule in the gas phase and subsequent surface reactions. While the complete reaction mechanism is complex, studies on the thermal decomposition of 3MS and related organosilanes provide insight into the key initial steps. The decomposition is initiated by the cleavage of the weakest bonds in the 3MS molecule, which are the Si-H and Si-C bonds.[4]
The initial decomposition of this compound generates a pool of reactive radicals, including trimethylsilyl ((CH₃)₃Si•), hydrogen (H•), and methyl (CH₃•) radicals. These radicals then undergo a series of secondary gas-phase reactions, such as hydrogen abstraction, which lead to the formation of various film-forming precursors.[4] These precursors adsorb onto the substrate surface, diffuse, and react to form the SiC film, with volatile byproducts desorbing from the surface.
Experimental Workflow for SiC Deposition
The following diagram illustrates a typical workflow for the deposition and characterization of SiC thin films using this compound as a precursor.
References
An In-depth Technical Guide to the Physical Properties and Phase Diagram of Trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of trimethylsilane ((CH₃)₃SiH), a versatile organosilicon compound. Due to its applications in semiconductor manufacturing and as a reducing agent in organic synthesis, a thorough understanding of its physical characteristics is paramount for safe handling, process optimization, and theoretical modeling. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and presents a representative phase diagram based on available data.
Physical Properties of this compound
This compound is a colorless, volatile, and highly flammable gas at standard temperature and pressure, with a slight, repulsive odor.[1] It is crucial to handle this compound in well-ventilated areas and away from ignition sources.[2][3][4][5]
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₃H₁₀Si | [2][3][6] | |
| Molecular Weight | 74.20 g/mol | [1][2][3][6] | |
| Boiling Point | 6.7 °C (44.1 °F; 279.8 K) | At 1 atm | [1][2][3][6] |
| Melting Point | -135.9 °C (-212.6 °F; 137.2 K) | [1][2][3][6] | |
| Critical Temperature | 158.85 °C (317.93 °F) | [2][4] | |
| Critical Pressure | 31.48 atm | [2][4] | |
| Density (liquid) | 0.638 g/mL | At 6.7 °C | [1][2] |
| 0.62 g/mL | At 25 °C | [3] | |
| Vapor Density | ~2.6 (Air = 1) | [1] | |
| Vapor Pressure | 594 mmHg | At 0 °C | [1] |
| 1218 mmHg | At 25 °C | [2][4] | |
| 1433 torr | At 25 °C | [3] | |
| Solubility in Water | Insoluble | [1][4] | |
| Dipole Moment | 0.52 Debye | [2] | |
| Heat of Vaporization (ΔHvap) | 24.3 kJ/mol (5.8 kcal/mol) | [2] |
Phase Diagram of this compound
The diagram below shows the solid, liquid, and gaseous phases of this compound. The lines separating these phases represent the conditions of equilibrium between them: the sublimation curve (solid-gas), the melting curve (solid-liquid), and the vaporization curve (liquid-gas). The triple point is the unique condition of temperature and pressure at which all three phases can coexist in equilibrium. The critical point marks the terminus of the liquid-gas equilibrium curve, above which a supercritical fluid exists.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for volatile liquids can be applied. Due to the flammable and volatile nature of this compound, all procedures must be conducted in a controlled environment, such as a fume hood, with appropriate personal protective equipment.
1. Determination of Boiling Point:
The boiling point of this compound at atmospheric pressure can be determined using a simple distillation apparatus.
-
Apparatus: A small round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
-
Procedure:
-
A small volume of liquid this compound is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The liquid is gently heated.
-
The temperature is recorded when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant. This constant temperature is the boiling point.
-
2. Determination of Vapor Pressure:
The vapor pressure of this compound at different temperatures can be measured using a static method.
-
Apparatus: A thermostated, evacuated vessel connected to a pressure transducer or a manometer.
-
Procedure:
-
A small, degassed sample of liquid this compound is introduced into the evacuated vessel.
-
The vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.
-
The pressure inside the vessel, which is the vapor pressure of the liquid at that temperature, is measured.
-
This process is repeated at various temperatures to obtain a vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.
-
3. Construction of a Phase Diagram:
A phase diagram is constructed by determining the phase boundaries experimentally.
-
Vaporization Curve: Determined by measuring the vapor pressure at different temperatures as described above.
-
Melting Curve: The effect of pressure on the melting point is determined using a high-pressure apparatus. The sample is subjected to various pressures, and the melting point at each pressure is determined by observing the phase transition, often through changes in volume or by thermal analysis.
-
Sublimation Curve: This can be determined by measuring the vapor pressure of the solid at different temperatures below the triple point using a similar static method as for the liquid.
-
Triple Point: The triple point is the temperature and pressure at which the solid, liquid, and vapor phases are in equilibrium. It can be determined by observing the sample in a sealed cell where the temperature and pressure are carefully controlled until all three phases are present and stable.
4. Workflow for Physical Property Determination:
The logical flow for determining the key physical properties and constructing the phase diagram is illustrated below.
References
Methodological & Application
Application Notes and Protocols for Trimethylsilane (TMS) Derivatization in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Trimethylsilylation (TMS) Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, sugars, steroids, and fatty acids, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2][3][4] This polarity leads to poor chromatographic performance, including broad, tailing peaks and low detector response.[3]
To overcome these limitations, a chemical modification process known as derivatization is employed.[2][3] Trimethylsilylation (TMS) is one of the most common and effective derivatization techniques used in GC-MS.[5][6] This process replaces the active hydrogens in polar functional groups with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2] The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them suitable for GC-MS analysis.[2][5][7] This leads to improved chromatographic results, including sharper, more symmetrical peaks and better separation.[3]
Key Reagents and Their Roles
The success of TMS derivatization hinges on the appropriate selection of silylating reagents. The most common reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. Its by-products are highly volatile and typically do not interfere with the analysis of early-eluting compounds.[3][8]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong silylating agent, often preferred for its volatility and clean reaction byproducts.[9][10]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA (commonly at 1-10%).[1][2][6] TMCS significantly enhances the reactivity of the primary silylating agent, especially for sterically hindered or less reactive functional groups.[1][2][3]
-
Pyridine: Frequently used as a basic catalyst and solvent to speed up the reaction, particularly with sterically hindered groups.[2][8]
It is crucial to perform derivatization under anhydrous conditions, as silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[5][11]
Data Presentation: Recommended Reaction Conditions
The optimal reaction conditions for TMS derivatization are dependent on the analyte's structure and the sample matrix. The following tables provide recommended starting conditions for various compound classes based on established literature. These conditions may require further optimization for specific applications.
Table 1: General Analytes with BSTFA + 1% TMCS
| Analyte Class | Reaction Temperature (°C) | Reaction Time (minutes) | Recommended Solvent(s) | Notes |
| Alcohols, Phenols, simple Carboxylic Acids | 60 - 80 | 15 - 60 | Aprotic solvents (e.g., Acetonitrile, DCM) | Many simple compounds derivatize at room temperature upon dissolution.[1] |
| General Pharmaceuticals | 60 | 30 | Acetonitrile, Ethyl Acetate | A good starting point for a wide range of pharmaceutical compounds.[1] |
| Fatty Acids | 60 | 60 | Aprotic solvents (e.g., Acetonitrile) | Ensure a molar excess of the silylating reagent.[1][12] |
| Steroids (general) | 75 - 80 | 30 | Pyridine, Dimethylformamide | Degradation can occur at higher temperatures in pyridine.[1] |
| Steroid Estrogens | Room Temperature | 15 | Pyridine | Heating is often unnecessary for this class of compounds.[1] |
| Amino Acids | 100 - 150 | 30 - 150 | Acetonitrile | Higher temperatures and longer times may be needed for complete derivatization.[1][13] |
| Sugars and Sugar Alcohols | 30 - 37 (Silylation) | 30 - 60 (Silylation) | Pyridine | A two-step process with methoximation is highly recommended.[5][14] |
| β-blockers and β-agonists | 60 | 30 | Ethyl Acetate | A 1:1 (v/v) mixture of reagent and solvent is often effective.[1] |
Experimental Protocols
Protocol 1: Single-Step Derivatization for General Analytes (e.g., Alcohols, Phenols, Simple Carboxylic Acids)
This protocol is a general guideline and can be adapted for various analytes.
Materials:
-
Sample containing analytes of interest
-
BSTFA + 1% TMCS (or MSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), pyridine)
-
GC vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate the water under a gentle stream of nitrogen.[13] Transfer a known amount of the dried sample (typically 1-10 mg) to a GC vial.
-
Solvent Addition (Optional): If necessary, dissolve the dried sample in a small volume of an appropriate anhydrous aprotic solvent.[8]
-
Reagent Addition: Add an excess of the silylating reagent (e.g., 100-500 µL of BSTFA + 1% TMCS).[1] A molar excess of at least 2:1 of the reagent to active hydrogens is recommended.[1][13]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds.[1] Heat the vial at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 15-60 minutes).[1] For many simple compounds, the reaction may be complete at room temperature as soon as the sample dissolves.[1]
-
Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary.[1][8]
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)
For compounds containing carbonyl groups (aldehydes and ketones), a two-step derivatization involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from tautomers.[5][7][10]
Materials:
-
Sample containing analytes of interest
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
MSTFA (or BSTFA + 1% TMCS)
-
GC vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Lyophilize or evaporate the sample to complete dryness in a GC vial.[7]
-
Methoximation: Add the methoxyamine hydrochloride solution (e.g., 50 µL) to the dried sample.[1][7] Tightly cap the vial, vortex, and heat at a recommended temperature (e.g., 30-60°C) for a specified time (e.g., 60-90 minutes) with agitation.[1][15] This step converts carbonyl groups to their methoxime derivatives.[7][10]
-
Silylation: After cooling the vial to room temperature, add the silylating reagent (e.g., 80-90 µL of MSTFA).[7][14] Recap the vial, vortex, and heat at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes) with agitation.[7][15]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[8]
Mandatory Visualizations
Experimental Workflows
Caption: Workflows for single-step and two-step TMS derivatization.
Signaling Pathways and Logical Relationships
Caption: General chemical reaction for trimethylsilylation.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Trimethylsilyl Ethers for the Silylation of Alcohols and Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl groups of alcohols and phenols are highly reactive and can interfere with a wide range of chemical transformations. Silylation, the introduction of a silyl group such as trimethylsilyl (TMS), is a robust and widely employed method for the protection of these hydroxyl moieties.[1][2][3][4] The resulting trimethylsilyl ethers are generally stable under various reaction conditions, yet can be readily cleaved to regenerate the original alcohol or phenol.[1][5] This document provides detailed application notes and protocols for the silylation of alcohols and phenols using trimethylsilylating agents.
Advantages of Trimethylsilyl Protection
The use of trimethylsilyl ethers as protecting groups offers several distinct advantages in organic synthesis:
-
Increased Stability: Silylation protects sensitive hydroxyl groups from a variety of reaction conditions, including oxidation, reduction, and reactions with organometallic reagents.[1][6]
-
Improved Yields: By preventing unwanted side reactions, the use of TMS protection can significantly enhance the overall yield of a synthetic sequence.[2]
-
Enhanced Volatility: The formation of TMS ethers increases the volatility of polar compounds, making them more amenable to analysis by techniques such as gas chromatography (GC).[1][2]
-
Mild Deprotection: The TMS group can be easily removed under mild acidic conditions or by treatment with a fluoride ion source, ensuring the integrity of the target molecule.[1][5][7]
Reaction Mechanism
The silylation of alcohols and phenols with a trimethylsilylating agent, such as chlorothis compound (TMSCl), proceeds via a nucleophilic substitution reaction, often resembling an SN2 mechanism.[1][5] The alcohol or phenol acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent. This process is typically facilitated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile (an alkoxide or phenoxide) and neutralizes the acidic byproduct (e.g., HCl).[1][5]
References
- 1. nbinno.com [nbinno.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes: Trimethylsilane (3MS) in Semiconductor Thin Film Deposition
Document ID: AN-3MS-DEPOSITION-2025 Version: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction to Trimethylsilane (3MS) as a Precursor
This compound (3MS), with the chemical formula (CH₃)₃SiH, is an organosilicon compound widely utilized in the semiconductor industry for the deposition of high-purity, high-performance thin films.[1][2][3] It serves as a versatile precursor in various chemical vapor deposition (CVD) techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD), to fabricate critical components in advanced memory and microprocessor chips.[3]
Key Properties and Advantages:
-
Single-Source Precursor: 3MS contains both silicon and carbon, making it an effective single-source precursor for silicon carbide (SiC) based films.[1]
-
Safety: It is considered a safer, non-pyrophoric alternative to highly flammable gases like silane (SiH₄).[1]
-
Versatility: 3MS is used to deposit a range of thin films, including amorphous hydrogenated silicon carbide (a-SiC:H), low-k carbon-doped silicon oxides (SiCOH), and silicon carbonitride (SiCN).[3][4] These films function as etch-stop layers, copper diffusion barriers, hard masks, and low-permittivity intermetal dielectrics.[3]
-
Process Compatibility: The deposition processes using 3MS are compatible with standard semiconductor fabrication equipment and can be performed at relatively low temperatures.[1][4]
Application: Deposition of Amorphous Silicon Carbide (a-SiC:H) Thin Films
Overview
Amorphous hydrogenated silicon carbide (a-SiC:H) films deposited using 3MS are integral to copper damascene interconnect technology. These films exhibit excellent properties as copper diffusion barriers and etch-stop layers, preventing copper migration into the surrounding dielectric material, which can cause device failure.[5][6] The dielectric constant (k) of a-SiC:H films can be tuned, making them an attractive replacement for traditional silicon nitride (Si₃N₄), which has a higher dielectric constant.[7][8]
Experimental Protocol: PECVD of a-SiC:H Films
This protocol describes a general procedure for depositing a-SiC:H films using a commercial parallel-plate PECVD system.
1. Substrate Preparation:
- Begin with a standard silicon wafer (e.g., p-type <100>).
- Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the wafer into the PECVD chamber load-lock and transfer it to the main process chamber.
2. Chamber Preparation and Process Conditions:
- Evacuate the chamber to a base pressure of < 10⁻³ Torr.
- Heat the substrate holder to the desired deposition temperature (e.g., 350-400°C).[7]
- Introduce a carrier gas, typically Helium (He), to stabilize the chamber pressure.
- Introduce this compound (3MS) precursor gas into the chamber. The 3MS is often diluted in He.[7]
3. Film Deposition:
- Once gas flows and pressure are stable, initiate the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode.
- The plasma dissociates the 3MS and He molecules, leading to the deposition of an a-SiC:H film on the substrate surface.
- Continue the deposition until the desired film thickness is achieved. The deposition rate is monitored in-situ using laser interferometry or ex-situ via ellipsometry.
4. Post-Deposition:
- Turn off the RF power and stop the flow of precursor and carrier gases.
- Allow the substrate to cool under vacuum or in an inert gas ambient.
- Remove the wafer from the chamber for characterization.
5. Characterization:
- Thickness and Refractive Index: Measured by ellipsometry.
- Composition: Determined by Fourier Transform Infrared Spectroscopy (FTIR) to identify Si-C, Si-CH₃, and Si-H bonding, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.
- Mechanical Properties: Nanoindentation is used to measure hardness and Young's modulus.[7]
- Electrical Properties: Capacitance-Voltage (C-V) measurements on a Metal-Insulator-Semiconductor (MIS) structure are used to determine the dielectric constant.[7]
Data Presentation: a-SiC:H Film Properties
| Precursor System | Deposition Temp. (°C) | RF Power (W) | Pressure (Torr) | Dielectric Constant (k) | Refractive Index | Hardness (GPa) | Young's Modulus (GPa) | Reference |
| 3MS / He | 350 | 10-100 | 0.5-2.0 | 3.9 - 4.5 | 1.9 - 2.2 | 10 - 18 | 90 - 140 | [7] |
| 3MS / He | 400 | 450 | 3.5 | ~4.9 | ~2.0 | Not Reported | Not Reported | [8] |
| 3MS / He | 400 | 600 | 2.8 | ~4.5 | ~2.0 | Not Reported | Not Reported | [6] |
Visualization: PECVD Experimental Workflow
Caption: Workflow for a-SiC:H thin film deposition using PECVD.
Application: Deposition of Low-k SiCOH Dielectric Films
Overview
To minimize signal propagation delay (RC delay) in advanced interconnects, dielectric materials with low permittivity (low-k) are required.[9] 3MS is used as a precursor, typically with an oxidizing agent like oxygen (O₂) or nitrous oxide (N₂O), to deposit carbon-doped silicon oxide (SiCOH) films.[9][10] The incorporation of methyl (CH₃) groups from the 3MS precursor into the silicon oxide matrix introduces porosity at the atomic level, which lowers the film's dielectric constant to values significantly below that of traditional SiO₂ (k ≈ 4.0).[9][11]
Experimental Protocol: Pulsed PECVD of SiCOH Films
This protocol outlines a method for depositing low-k SiCOH films, often employing a pulsed plasma to fine-tune film properties.
1. System and Substrate Preparation:
- Use a high-density plasma or pulsed plasma PECVD reactor.
- Prepare and clean a silicon wafer as described in section 2.2.
2. Deposition Process:
- Heat the substrate to a relatively low temperature (e.g., room temperature to 350°C).
- Introduce the precursor gases: this compound (3MS) and an oxidant (e.g., O₂). An inert gas like Argon (Ar) may also be used.[9][12]
- The gas flow ratio (e.g., 3MS/O₂) is a critical parameter for controlling the carbon content and thus the k-value.
- Apply RF power in a pulsed mode. Pulsing the plasma (controlling the on/off duty cycle) can help manage precursor fragmentation and improve film quality.[9]
- Deposit the film to the target thickness.
3. Post-Deposition Annealing:
- After deposition, an annealing step (e.g., 400-550°C in an inert atmosphere) is often required.[10][12]
- This thermal treatment helps to remove unstable organic fragments, restructure the film's internal bonding, and stabilize the dielectric constant at a low value.[9][12]
4. Characterization:
- Dielectric Constant: Determined from C-V measurements on MIS capacitors.
- Bonding Structure: FTIR is used to analyze Si-O-Si, Si-CH₃, and OH-related peaks. The stability of the Si-CH₃ bonds is crucial for low moisture uptake.[9]
- Composition: Nuclear Magnetic Resonance (NMR) can provide detailed information on the local bonding structure (e.g., M, D, T, Q sites).[9]
- Mechanical Properties: Hardness and modulus are measured via nanoindentation.
Data Presentation: Low-k SiCOH Film Properties
| Precursor System | Plasma Mode | Annealing Temp. (°C) | k-value (Post-Anneal) | Refractive Index | Hardness (GPa) | Key Finding | Reference |
| 3MS / O₂ / Ar | Pulsed | 550 | 2.4 - 2.6 | ~1.41 | ~1.0 | Precursor type impacts bonding structure and hardness. | [10][12] |
| 3MS / O₂ | Continuous | 400 | ~2.5 | 1.41-1.45 | Not Reported | Films show high thermal stability and low moisture uptake. | [9] |
| 3MS / N₂O / He | Continuous | Not specified | 2.6 - 3.0 | Not Reported | Not Reported | Films are useful as intermetal dielectrics. | [13] |
Visualization: Factors Influencing Low-k Film Properties
Caption: Relationship between process inputs and final low-k film properties.
Application: Deposition of Silicon Carbonitride (SiCN) Films
Overview
Amorphous silicon carbonitride (SiCN:H) films are another class of materials essential for modern microelectronics, serving as highly effective copper diffusion barriers and etch-stop layers.[2][5] They are typically deposited by PECVD using 3MS as the silicon and carbon source, along with a nitrogen-containing gas such as ammonia (NH₃) or nitrogen (N₂).[2][14] Studies have shown that SiCN films derived from 3MS exhibit superior barrier performance against copper diffusion compared to films made from other precursors like tetramethylsilane (4MS).[5][14][15]
Experimental Protocol: PECVD of SiCN:H Films
This protocol provides a general method for depositing SiCN:H barrier films.
1. System and Substrate Preparation:
- Utilize a standard PECVD system.
- Prepare substrates (often wafers with copper interconnect structures for barrier testing) as described in section 2.2.
2. Deposition Process:
- Heat the substrate to the target temperature (e.g., 350-400°C).
- Introduce the process gases: this compound (3MS) and Ammonia (NH₃).[14]
- Set the gas flow rates, pressure, and RF power according to the desired film composition and properties. A dual-frequency RF system (High Frequency and Low Frequency) may be used to control film stress and density.[14][15]
- Initiate the plasma to begin film deposition. The plasma decomposes the 3MS and NH₃, forming a SiCN:H film.
- Continue until the desired thickness (typically 30-50 nm for barrier layers) is reached.
3. Post-Deposition and Characterization:
- Cease gas flow and plasma, cool the substrate, and remove from the chamber.
- Barrier Performance: This is the critical property. It is often evaluated by depositing the SiCN film over a copper layer, annealing the stack, and then using Secondary Ion Mass Spectrometry (SIMS) to measure the copper diffusion profile through the barrier.[5][14]
- Composition and Bonding: FTIR is used to identify Si-C, Si-N, and Si-CH₃ bonds. The intensity of the Si-CH₃ stretch mode has been correlated with better barrier performance.[5][14]
- Electrical Properties: The dielectric constant is measured using C-V techniques.
Data Presentation: SiCN:H Film Properties
| Precursor | Co-reactant | HFRF Power (W) | LFRF Power (W) | Pressure (mTorr) | Dielectric Constant (k) | Barrier Performance (vs. 4MS) | Reference |
| 3MS | NH₃ | 400 | 100 | 2500 | 4.81 | Superior | [14][15] |
| 4MS | NH₃ | 400 | 100 | 2500 | 5.68 | Inferior | [14][15] |
Visualization: SiCN Film Formation in PECVD
Caption: Conceptual diagram of SiCN:H film formation from 3MS and NH₃.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. argosun.com [argosun.com]
- 3. Buy this compound from EFC [efcgases.com]
- 4. Methyl Silanes - Gelest [technical.gelest.com]
- 5. [PDF] A Study of this compound (3MS) and Tetramethylsilane (4MS) Based α-SiCN:H/α-SiCO:H Diffusion Barrier Films | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Trimethylsilane as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilane (TMS),
(CH3)3SiH
, is a versatile and effective reducing agent in organic synthesis. As a member of the organosilane family, it offers a milder and often more selective alternative to traditional metal hydride reagents. Its utility is particularly pronounced in the reduction of a wide array of functional groups, a critical aspect in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). These application notes provide a comprehensive guide to the use of this compound, covering reaction mechanisms, substrate scope, detailed experimental protocols, and safety considerations. Organosilane reductions, including those with this compound, are valued for their low toxicity, ease of handling, and straightforward product purification[1].
Reaction Mechanisms
The reducing power of this compound is harnessed through two primary mechanistic pathways: ionic hydrosilylation and radical-initiated reduction. The choice of pathway is dictated by the reaction conditions, particularly the presence of an acid catalyst or a radical initiator.
Ionic Hydrosilylation
In the presence of a Brønsted or Lewis acid, this compound acts as a hydride donor. The acid activates the substrate, typically a carbonyl compound, by protonating or coordinating to the heteroatom, thereby increasing its electrophilicity. This is followed by the transfer of a hydride from the silicon atom to the activated carbon center. This pathway is common for the reduction of aldehydes, ketones, esters, and amides[2][3]. Strong Lewis acids like boron trifluoride are particularly effective in activating carbonyl groups for this type of reduction[3].
A generalized signaling pathway for the Lewis acid-catalyzed reduction of a ketone is depicted below.
References
Application Notes and Protocols for Trimethylsilane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylsilane ((CH₃)₃SiH, 3MS) is a versatile and non-pyrophoric organosilicon precursor gas utilized in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of a variety of thin films.[1] Its application is prominent in the semiconductor industry for creating low-permittivity (low-k) dielectric layers, amorphous hydrogenated silicon carbide (a-SiC:H) films, and amorphous hydrogenated silicon carbonitride (a-SiCN:H) films.[1][2] These materials are integral to advanced multilevel metal interconnection schemes in integrated circuits, serving as intermetal dielectrics, hard masks, etch stops, and diffusion barriers against copper penetration.[1] The ability to deposit these films at relatively low temperatures makes TMS-based PECVD processes compatible with a range of substrates, including those used in organic electronic devices.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in PECVD, summarizing key quantitative data and outlining the methodologies for film deposition and characterization.
Applications of this compound in PECVD
This compound is a precursor for several critical thin films in microelectronics and materials science:
-
Low-k Dielectric Films (a-SiCO:H): By introducing an oxygen source such as nitrous oxide (N₂O) or oxygen (O₂) during the PECVD process, TMS is used to deposit amorphous hydrogenated silicon oxycarbide (a-SiCO:H) films.[3][4] These films exhibit low dielectric constants (k < 3.0), making them ideal for use as intermetal dielectrics to reduce parasitic capacitance, signal propagation delay, and power consumption in advanced integrated circuits.[1][5]
-
Amorphous Hydrogenated Silicon Carbide (a-SiC:H): In the absence of an oxygen source, TMS, typically diluted with an inert gas like helium (He) or argon (Ar), is used to deposit a-SiC:H films.[2][6] These films possess high hardness, chemical inertness, and can act as effective copper diffusion barriers, etch stops, and hard masks in damascene processing.[1][7]
-
Amorphous Hydrogenated Silicon Carbonitride (a-SiCN:H): The introduction of a nitrogen source, such as ammonia (NH₃), along with TMS allows for the deposition of a-SiCN:H films.[8] These films are also employed as copper diffusion barriers and etch stop layers, offering tunable properties based on their composition.
Quantitative Data Summary
The properties of films deposited using this compound in PECVD are highly dependent on the process parameters. The following tables summarize key quantitative data from various studies.
Table 1: Properties of a-SiCO:H Low-k Dielectric Films
| Precursors | Deposition Temp. (°C) | Dielectric Constant (k) | Refractive Index | Bulk Film Density (g/cm³) | Leakage Current Density (A/cm² at 1 MV/cm) | Breakdown Field (MV/cm at 1 mA/cm²) | Reference |
| 3MS, He, N₂O | Not Specified | 2.6 - 3.2 | Not Specified | 1.14 - 1.34 | < 10⁻¹⁰ | > 4 | [3] |
| 3MS, O₂, Ar | Not Specified | 2.4 - 2.6 (after anneal) | Varies with CH₃ content | Not Specified | Not Specified | Not Specified | [9] |
| Vinylthis compound (VTMS), O₂ | 30 - 70 | ~2.0 (after anneal) | 1.40 (after anneal) | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Properties of a-SiC:H Films
| Precursors | Deposition Temp. (°C) | Dielectric Constant (k) | Refractive Index | Hardness (GPa) | Young's Modulus (GPa) | Deposition Rate (nm/min) | Reference |
| 3MS, He | 350 | 3.90 (as-deposited) | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 3MS, He | 350 (annealed at 1100°C) | 2.69 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 3MS, Ar/N₂ | 350 | Not Specified | 1.79 - 2.36 | Not Specified | Not Specified | ~800 | [11] |
| 3MS | < 80 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Table 3: Properties of a-SiCN:H Films
| Precursors | Deposition Temp. (°C) | Dielectric Constant (k) | Refractive Index | Optical Bandgap (eV) | Deposition Rate (nm/min) | Reference |
| 3MS, NH₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Tetramethylsilane (TMS), NH₃ | 100 - 400 | Not Specified | 1.55 - 2.08 | 3.0 - 5.2 | 13 - 33 | [12] |
Experimental Protocols
The following are generalized protocols for the deposition of various films using this compound in a parallel-plate PECVD reactor. Researchers should optimize these parameters for their specific equipment and desired film properties.
Protocol 1: Deposition of a-SiCO:H Low-k Dielectric Films
Objective: To deposit a low-k a-SiCO:H film for intermetal dielectric applications.
Materials and Equipment:
-
Parallel-plate PECVD reactor
-
Substrates (e.g., silicon wafers)
-
This compound (3MS) gas cylinder
-
Helium (He) gas cylinder (carrier/dilution gas)
-
Nitrous Oxide (N₂O) gas cylinder (oxidizing agent)
-
Standard vacuum pumping system
-
RF power supply (13.56 MHz)
-
Substrate heater
Methodology:
-
Substrate Preparation: Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Chamber Preparation: Load the cleaned substrates into the PECVD chamber. Pump the chamber down to a base pressure of < 10⁻⁵ Torr.
-
Deposition Parameters:
-
Substrate Temperature: Heat the substrate to the desired deposition temperature (e.g., 200-400°C).
-
Gas Flow Rates: Introduce the precursor gases into the chamber. Typical flow rates might be:
-
3MS: 10-50 sccm
-
He: 50-200 sccm
-
N₂O: 20-100 sccm
-
-
Pressure: Adjust the chamber pressure to the desired process pressure (e.g., 0.5-2.0 Torr).
-
Plasma Power: Apply RF power to the upper electrode to generate the plasma (e.g., 50-200 W).
-
-
Deposition: Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
Post-Deposition: Turn off the RF power and gas flows. Allow the substrates to cool down under vacuum before unloading.
-
Annealing (Optional): To improve the film properties, a post-deposition anneal can be performed. For example, anneal the wafers at 400-450°C in a nitrogen (N₂) or argon (Ar) atmosphere for 30 minutes.[10][13]
-
Characterization: Analyze the film properties using appropriate techniques (see Characterization Methods section).
Protocol 2: Deposition of a-SiC:H Films
Objective: To deposit an a-SiC:H film for use as a hard mask or diffusion barrier.
Materials and Equipment:
-
Same as Protocol 1, but without the N₂O gas cylinder.
Methodology:
-
Substrate and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.
-
Deposition Parameters:
-
Deposition: Initiate and maintain the plasma for the required duration.
-
Post-Deposition: Follow step 5 from Protocol 1.
-
Characterization: Characterize the deposited a-SiC:H film.
Protocol 3: Deposition of a-SiCN:H Films
Objective: To deposit an a-SiCN:H film for etch stop and diffusion barrier applications.
Materials and Equipment:
-
Same as Protocol 1, but with an Ammonia (NH₃) gas cylinder instead of N₂O.
Methodology:
-
Substrate and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.
-
Deposition Parameters:
-
Substrate Temperature: Set the desired temperature (e.g., 100-400°C).[12]
-
Gas Flow Rates: Introduce the precursor gases. The ratio of NH₃ to TMS will significantly affect the film composition.
-
3MS: 10-50 sccm
-
NH₃: 10-100 sccm
-
He or Ar (optional dilution gas): 50-200 sccm
-
-
Pressure: Set the process pressure (e.g., 0.5-2.0 Torr).
-
Plasma Power: Apply RF power (e.g., 20-100 W).[14]
-
-
Deposition: Run the deposition process to achieve the desired thickness.
-
Post-Deposition: Follow step 5 from Protocol 1.
-
Characterization: Analyze the properties of the a-SiCN:H film.
Characterization Methods
A variety of techniques are used to characterize the properties of films deposited from this compound:
-
Thickness and Refractive Index: Ellipsometry and profilometry.[11][15]
-
Chemical Composition and Bonding:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify chemical bonds such as Si-C, Si-O, Si-N, Si-CH₃, and C-H.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements.[1]
-
Rutherford Backscattering Spectrometry (RBS): For elemental composition analysis.[3]
-
-
Electrical Properties:
-
Mechanical Properties:
-
Nanoindentation: To measure hardness and Young's modulus.[6]
-
-
Morphology and Structure:
Visualizations
Caption: General experimental workflow for PECVD using this compound.
Caption: Simplified reaction pathway for a-SiC:H deposition from this compound.
Caption: Logical relationship for film type based on reactant gases with TMS.
References
- 1. researchgate.net [researchgate.net]
- 2. svc.org [svc.org]
- 3. The characterization of this compound based PE-CVD α-SiCO:H low-k films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlling of Chemical Bonding Structure, Wettability, Optical Characteristics of SiCN:H (SiC:H) Films Produced by PECVD Using Tetramethylsilane and Ammonia Mixture | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
Application Note: Trimethylsilyl (TMS) Protecting Groups in Multi-Step Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the challenge of chemoselectivity is paramount. Molecules often possess multiple reactive functional groups, and transforming one without affecting another requires a strategic approach.[1] A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions.[2][3] This strategy introduces two additional steps to a synthesis—protection and deprotection—but allows for the successful execution of reactions that would otherwise be unfeasible.[2]
Among the most widely used protecting groups for alcohols are silyl ethers, formed by replacing the acidic proton of a hydroxyl group with a substituted silicon atom.[4] The trimethylsilyl (TMS) group, -Si(CH₃)₃, is one of the simplest and most fundamental silyl protecting groups. Reagents like trimethylsilyl chloride (TMSCl) are cost-effective, highly reactive, and allow for the rapid and efficient protection of alcohols, phenols, and other functional groups under mild conditions.[5] The resulting trimethylsilyl ethers are chemically inert, similar to standard ethers, but can be cleaved under much gentler conditions, making them ideal for temporarily masking hydroxyl groups during sensitive synthetic transformations.[2]
Logical Workflow for Employing TMS Protecting Groups
The use of a TMS protecting group follows a logical three-stage sequence. First, the hydroxyl group is protected to form a stable TMS ether. Second, the desired chemical transformation is performed on another part of the molecule. Finally, the TMS group is selectively removed to regenerate the original hydroxyl group.
Caption: General workflow for using a TMS protecting group.
Mechanism of Trimethylsilylation
The protection of an alcohol with trimethylsilyl chloride (TMSCl) typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[6] The reaction is believed to occur via an SN2-like process at the silicon atom (SN2-Si). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][6]
References
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) using Trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-Pressure Chemical Vapor Deposition (LPCVD) is a cornerstone technique for the synthesis of high-purity, uniform thin films critical for a multitude of advanced applications, including microelectromechanical systems (MEMS), semiconductor devices, and protective coatings. Trimethylsilane (TMS, (CH₃)₃SiH) has emerged as a valuable single-source precursor for the deposition of silicon carbide (SiC) films.[1][2] Its use in LPCVD offers the advantage of supplying both silicon and carbon from a single, halogen-free molecule, simplifying the process and enabling deposition at relatively low temperatures.[1] These resulting SiC films are sought after for their exceptional mechanical hardness, chemical inertness, high thermal conductivity, and biocompatibility, making them suitable for demanding environments and biomedical applications.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the LPCVD of SiC films using this compound. The information is intended to guide researchers and professionals in developing and optimizing their deposition processes.
Applications
The unique properties of SiC films deposited via LPCVD from this compound lend themselves to a variety of applications:
-
Microelectromechanical Systems (MEMS): The high Young's modulus and mechanical robustness of SiC make it an excellent material for fabricating resilient MEMS devices, such as pressure sensors, accelerometers, and resonators that can operate in harsh environments.[5]
-
Protective Coatings: Due to its chemical inertness and hardness, SiC serves as a durable protective coating against corrosion, wear, and oxidation for various substrates.[1]
-
Biomedical Devices: The biocompatibility and stability of SiC make it a promising material for passivating biomedical implants and devices, preventing adverse reactions with biological tissues.[3]
-
High-Temperature Electronics: SiC is a wide-bandgap semiconductor, enabling the fabrication of electronic devices that can operate at significantly higher temperatures and power levels than conventional silicon-based devices.[6]
-
Optics: Transparent SiC films can be used in optical applications requiring durable coatings with a high refractive index.
Experimental Data and Process Parameters
The properties of the deposited SiC films are highly dependent on the LPCVD process parameters. The following tables summarize the typical ranges and their influence on the resulting film characteristics, compiled from various experimental studies.
Table 1: Typical LPCVD Process Parameters for SiC Deposition using Organosilane Precursors
| Parameter | Typical Range | Precursor(s) | Reference |
| Deposition Temperature | 700 - 900 °C | Methylsilane, Dichlorosilane, Hydrogen, Acetylene, Ammonia | [5][7] |
| 700 - 850 °C | Methylsilane | [6] | |
| 800 - 1500 °C | General Organosilanes | [8] | |
| 700 - 800 °C | Heterocyclic Carbosilane | ||
| Chamber Pressure | 0.1 - 1.7 Torr | Methylsilane | [5] |
| 0.5 - 0.9 Torr | Heterocyclic Carbosilane | ||
| 0.1 - several hundred mbar | General Organosilanes | [8] | |
| Precursor Flow Rate | 30 sccm (Methylsilane) | Methylsilane | [6] |
| Carrier Gas Flow Rate | 240 sccm (H₂) | Methylsilane | [6] |
Table 2: Influence of Process Parameters on SiC Film Properties
| Parameter | Effect on Film Properties | Reference |
| Deposition Temperature | Increasing temperature generally increases the deposition rate and crystallinity of the film.[6] Below 800°C, amorphous or nanocrystalline SiC is typically formed.[8] Stoichiometric SiC deposition is favored at temperatures between 1000 °C and 1500 °C.[8] | [6][8] |
| Chamber Pressure | Decreasing the operating pressure can enhance the uniformity of the deposited thin film by increasing gas diffusivity.[8] Increasing pressure can lead to higher residual stress in the film.[5] | [5][8] |
| Precursor Flow Rate | The flow rate of this compound influences the deposition rate and the morphology of the resulting SiC film. | |
| Carrier Gas | Hydrogen is commonly used as a carrier gas and can influence the surface chemistry and film growth. | [1] |
Table 3: Properties of LPCVD SiC Films
| Property | Typical Value | Deposition Conditions | Reference |
| Deposition Rate | 6 - 9 nm/min | 700 - 900 °C | [5][7] |
| 10 - 15 nm/min | 700 - 800 °C | ||
| Residual Stress | 200 - 1400 MPa | 700 - 900 °C | [5][7] |
| 196 - 1377 MPa | 700 - 850 °C | [6] | |
| Refractive Index | ~3.0 | 900 °C (Carbon-rich) | |
| Film Composition | Stoichiometric (SiC) | 700 - 800 °C | |
| Carbon-rich | > 900 °C |
Experimental Protocols
The following protocols provide a general framework for the LPCVD of SiC films using this compound. The specific parameters should be optimized for the particular LPCVD system and desired film properties.
Protocol 1: Deposition of Polycrystalline SiC Film
Objective: To deposit a uniform, polycrystalline silicon carbide thin film on a silicon wafer.
Materials and Equipment:
-
LPCVD furnace with a quartz tube reactor
-
Vacuum pump system capable of reaching pressures in the mTorr range
-
Mass flow controllers for precursor and carrier gases
-
This compound (TMS) precursor source
-
Hydrogen (H₂) carrier gas (high purity)
-
Silicon wafers (e.g., <100> orientation)
-
Wafer loading system
-
Appropriate safety equipment (gas leak detectors, personal protective equipment)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Dry the wafers thoroughly, for example, by blowing with dry nitrogen.
-
-
System Preparation:
-
Load the cleaned wafers into the quartz boat of the LPCVD system.
-
Place the boat in the center of the furnace tube.
-
Seal the reactor and pump down the system to a base pressure of a few mTorr.
-
Perform a leak check to ensure the integrity of the system.
-
-
Deposition Process:
-
Ramp up the furnace temperature to the desired deposition temperature (e.g., 800 °C) under a continuous flow of hydrogen.
-
Once the temperature is stable, introduce the this compound precursor into the reactor at a controlled flow rate (e.g., 10-50 sccm). The TMS is a gas at room temperature and can be delivered using a mass flow controller.[1]
-
Maintain the chamber pressure at the desired setpoint (e.g., 0.5 Torr) using a throttle valve.
-
Continue the deposition for the required time to achieve the target film thickness. The deposition rate will depend on the specific process conditions.
-
After the deposition is complete, stop the flow of this compound and keep the hydrogen flowing while the furnace cools down.
-
-
System Cooldown and Unloading:
-
Once the furnace has cooled to a safe temperature (e.g., below 400 °C), purge the reactor with nitrogen.
-
Vent the chamber to atmospheric pressure with nitrogen.
-
Unload the wafers from the furnace.
-
-
Film Characterization:
-
Measure the film thickness and refractive index using ellipsometry.
-
Analyze the film composition and stoichiometry using X-ray Photoelectron Spectroscopy (XPS).
-
Determine the crystallinity and crystal orientation using X-ray Diffraction (XRD).
-
Evaluate the surface morphology and roughness using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Measure the residual stress in the film using wafer curvature measurements.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 6. Progress in Polycrystalline SiC Growth by Low Pressure Chemical Vapor Deposition and Material Characterization | MDPI [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deposition of Silicon Carbonitride (SiCN) Films Using Trimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silicon carbonitride (SiCN) films are of significant interest in various advanced applications, including as diffusion barriers in semiconductor manufacturing, hard coatings for mechanical protection, and biocompatible layers for medical devices. The incorporation of silicon, carbon, and nitrogen allows for the tuning of mechanical, optical, and electrical properties. Trimethylsilane ((CH₃)₃SiH, TMS) is a versatile and safer alternative to silane (SiH₄) for the deposition of silicon-containing films.[1] This document provides detailed application notes and experimental protocols for the deposition of SiCN films using this compound, primarily focusing on Plasma-Enhanced Chemical Vapor Deposition (PECVD), a widely documented method. Additionally, a developmental protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) is presented as an emerging alternative.
Deposition Method 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD is a robust technique for depositing SiCN films, offering high deposition rates and good film quality at relatively low temperatures.[2] The use of a plasma allows for the decomposition of precursor gases at temperatures lower than those required for conventional thermal Chemical Vapor Deposition (CVD).
Experimental Data for PECVD of SiCN Films
The following tables summarize the experimental conditions and resulting film properties for SiCN deposition using this compound in a PECVD process. The data is compiled from various studies to provide a comparative overview.
Table 1: PECVD Deposition Parameters for SiCN Films using this compound
| Parameter | Value | Precursor/Gas | Reference |
| Deposition Temperature | 100 - 400 °C | TMS/NH₃ or TMS/He | [3] |
| Substrate Temperature | 905 - 981 °C | TMS/N₂ | [4] |
| RF Plasma Power | 20 W (40.68 MHz) | TMS/NH₃ or TMS/He | [3] |
| Base Pressure | < 4 x 10⁻³ Torr | - | [3] |
| TMS Partial Pressure | 6 x 10⁻³ - 1.5 x 10⁻² Torr | TMS | [3] |
| Total TMS + NH₃ Pressure | 2.1 x 10⁻² Torr | TMS/NH₃ | [3] |
| TMS Flow Rate | 0.13 - 0.33 sccm | TMS | [3] |
| NH₃ Flow Rate | 0.13 sccm | NH₃ | [3] |
Table 2: Resulting Properties of PECVD SiCN Films Deposited with this compound
| Property | Value Range | Deposition Conditions | Reference |
| Deposition Rate | 13 - 33 nm/min | TMS/NH₃ or TMS/He, 100-400°C, 20W | [3] |
| up to 270 µm/h | TMS/N₂, 905-981°C, High TMS conc. | [4] | |
| Refractive Index (@632.8 nm) | 1.56 - 1.96 | TMS/NH₃ or TMS/He, 100-400°C | [3] |
| 1.78 - 2.1 | Depending on NH₃/TMS ratio | [3] | |
| Optical Bandgap (Eg) | 2.8 - 4.6 eV | TMS/NH₃ or TMS/He, 100-400°C | [3] |
| Elemental Composition (Nitrogen) | 16 - 25 at.% | TMS/NH₃, 100-400°C | [3] |
| Elemental Composition (Carbon) | 11 - 51 at.% | TMS/N₂, 905-981°C | [4] |
| Dielectric Constant (k) | 2.99 - 5.39 | Varies with precursor and temperature | [5] |
| Hardness | up to 28 GPa | High TMS concentration | [4] |
Experimental Protocol for PECVD of SiCN Films
This protocol describes a general procedure for the deposition of SiCN films on a silicon wafer using a capacitively coupled PECVD system with this compound and ammonia.
Materials and Equipment:
-
PECVD reactor with RF power supply (e.g., 13.56 MHz or 40.68 MHz)
-
Substrate heater
-
Vacuum pump system
-
Mass flow controllers (MFCs) for gases
-
This compound (TMS) precursor
-
Ammonia (NH₃) gas
-
Helium (He) or Argon (Ar) carrier/purge gas
-
Silicon wafers (or other suitable substrates)
-
Standard wafer cleaning reagents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by a rinse with deionized water and drying with nitrogen).
-
Load the cleaned wafer onto the substrate holder in the PECVD chamber.
-
-
System Pump-Down and Leak Check:
-
Close the chamber and pump down to a base pressure of less than 4 x 10⁻³ Torr.[3]
-
Perform a leak check to ensure the integrity of the system.
-
-
Substrate Heating and Temperature Stabilization:
-
Heat the substrate to the desired deposition temperature (e.g., 350 °C).
-
Allow the temperature to stabilize for at least 30 minutes.
-
-
Gas Introduction and Stabilization:
-
Introduce the carrier gas (e.g., He or Ar) at a controlled flow rate to stabilize the chamber pressure.
-
Introduce this compound (TMS) and ammonia (NH₃) into the chamber through their respective MFCs at the desired flow rates (refer to Table 1 for typical values).
-
Allow the gas flows and pressure to stabilize.
-
-
Plasma Ignition and Deposition:
-
Ignite the plasma by applying RF power to the showerhead electrode (e.g., 20 W).[3]
-
The plasma will cause the precursor gases to dissociate and react, leading to the deposition of a SiCN film on the substrate.
-
Continue the deposition for the desired time to achieve the target film thickness. The deposition rate will depend on the specific process parameters (see Table 2).
-
-
Deposition Termination and System Purge:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of TMS and NH₃.
-
Keep the carrier gas flowing to purge the chamber of any residual reactive gases and byproducts.
-
-
Cooling and Unloading:
-
Turn off the substrate heater and allow the wafer to cool down to below 100 °C under vacuum or in an inert gas flow.
-
Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen).
-
Unload the coated substrate.
-
-
Post-Deposition Characterization:
-
Characterize the deposited SiCN film for properties such as thickness, refractive index, elemental composition, and hardness using appropriate techniques (e.g., ellipsometry, X-ray photoelectron spectroscopy, nanoindentation).
-
PECVD Workflow and Chemical Pathway Diagrams
Caption: Experimental workflow for PECVD of SiCN films.
Caption: Proposed chemical pathways in PECVD of SiCN.
Deposition Method 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) (Developmental Protocol)
PEALD is a thin film deposition technique that offers atomic-level thickness control and excellent conformality, which is crucial for advanced semiconductor devices. While specific protocols for SiCN deposition using TMS are not widely published, a process can be adapted from PEALD of silicon nitride (SiNₓ). The introduction of carbon can be achieved by tuning the precursor chemistry and plasma parameters. One study has shown the use of this compound for the PEALD of SiNₓ films with low dielectric constants, which can be a starting point for developing a SiCN process.[6]
Proposed Experimental Parameters for PEALD of SiCN Films
The following table provides a starting point for developing a PEALD process for SiCN films using this compound.
Table 3: Proposed PEALD Parameters for SiCN Film Deposition
| Parameter | Proposed Value/Range | Note |
| Deposition Temperature | 100 - 350 °C | Lower temperatures may increase carbon content. |
| Precursor | This compound (TMS) | - |
| Reactant | Nitrogen (N₂) or Ammonia (NH₃) plasma | N₂ plasma is often used to generate reactive nitrogen species. |
| Plasma Power | 50 - 300 W | Higher power may lead to denser films with lower carbon content. |
| TMS Pulse Time | 0.1 - 1.0 s | To be optimized for self-limiting reaction. |
| Purge Time 1 | 5 - 20 s | To remove unreacted TMS and byproducts. |
| Reactant Pulse Time | 1 - 10 s | To provide sufficient reactive nitrogen species. |
| Purge Time 2 | 5 - 20 s | To remove reactant and byproducts. |
Developmental Protocol for PEALD of SiCN Films
This protocol outlines a cyclical process for the deposition of SiCN films.
Materials and Equipment:
-
PEALD reactor with a remote plasma source
-
Substrate heater and temperature controller
-
Vacuum pump system
-
Fast-acting ALD valves and MFCs
-
This compound (TMS) precursor
-
Nitrogen (N₂) and/or Ammonia (NH₃) gas
-
Argon (Ar) carrier/purge gas
-
Substrates (e.g., silicon wafers)
-
Standard wafer cleaning reagents
Procedure (per cycle):
-
System Preparation:
-
Clean and load the substrate into the PEALD chamber.
-
Pump down to base pressure and heat the substrate to the desired temperature (e.g., 250 °C).
-
-
PEALD Cycle:
-
Step 1: TMS Pulse: Introduce a pulse of TMS into the chamber. The TMS molecules will adsorb on the substrate surface in a self-limiting manner.
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any non-adsorbed TMS and gaseous byproducts.
-
Step 3: Reactant Plasma Pulse: Introduce the nitrogen-containing gas (N₂ or NH₃) and ignite the remote plasma. The reactive nitrogen species will react with the adsorbed TMS layer on the substrate surface to form a sub-monolayer of SiCN.
-
Step 4: Purge 2: Purge the chamber with the inert gas to remove unreacted species and byproducts from the plasma reaction.
-
-
Film Growth:
-
Repeat the PEALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) will need to be determined experimentally.
-
-
Process Termination and Characterization:
-
Follow the cooling and unloading procedures as described for the PECVD method.
-
Characterize the film to determine its thickness, composition, and other properties. The process parameters, especially the plasma conditions and temperature, will need to be optimized to control the C/N ratio in the final film.
-
PEALD Workflow Diagram
Caption: Cyclical workflow for PEALD of SiCN films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Tetramethyl Silane Concentration on Amorphous SiCN Films Deposited by Microwave Sheath-Voltage Combination Plasma at High Substrate Temperatures [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Trimethylsilane in Pharmaceutical and Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethylsilane and its derivatives in pharmaceutical and materials science research. Trimethylsilyl groups are lauded for their chemical inertness and the ability to be introduced and removed under specific conditions, making them invaluable in a range of scientific applications.
Part 1: Pharmaceutical Research Applications
This compound derivatives are fundamental reagents in pharmaceutical sciences, primarily serving as protecting groups during the synthesis of Active Pharmaceutical Ingredients (APIs) and as derivatizing agents for analytical purposes.
Application Note 1: Trimethylsilyl Group as a Protecting Agent in API Synthesis
In the multi-step synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) functionalities due to its ease of introduction, stability under various non-acidic conditions, and straightforward removal.[1][2][3]
The protection of an alcohol, for instance, involves its conversion to a trimethylsilyl ether. This transformation is typically achieved by reacting the alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine or pyridine.[1][2] The resulting silyl ether is chemically inert to many reagents used in subsequent synthetic steps.[3] Once the desired transformations on other parts of the molecule are complete, the TMS group can be readily removed, regenerating the original hydroxyl group, often by treatment with a fluoride ion source (e.g., tetrabutylammonium fluoride - TBAF) or under mild acidic conditions.[2] This protection-deprotection strategy is a cornerstone of modern medicinal chemistry.[1]
A related compound, tris(trimethylsilyl)silane ((TMS)₃SiH), has emerged as a crucial reagent in radical-based reactions. It serves as a less toxic and more manageable alternative to traditional organotin compounds like tributyltin hydride for radical reductions and cyclizations in pharmaceutical synthesis.[4][5]
Application Note 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Many pharmaceutical compounds and biological metabolites, such as steroids, amino acids, and sugars, are non-volatile or thermally unstable, making them unsuitable for direct analysis by GC-MS.[6][7] Trimethylsilylation is a critical derivatization technique that converts polar functional groups (-OH, -NH2, -COOH) into their more volatile and thermally stable trimethylsilyl derivatives.[6][8]
This process, often involving reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), masks the polar nature of the analytes.[7] The resulting TMS-derivatives have lower boiling points and are less likely to degrade at the high temperatures of the GC injection port and column, leading to sharper chromatographic peaks, improved separation, and enhanced sensitivity and accuracy in quantification.[6][9] This method is widely adopted in pharmaceutical quality control and metabolomics research.[6][9]
Part 2: Materials Science Research Applications
In materials science, this compound is a versatile precursor for creating thin films and modifying surfaces, with significant applications in the semiconductor industry and polymer science.
Application Note 3: Precursor for Chemical Vapor Deposition (CVD)
This compound is a key precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and other CVD processes used to deposit thin films with specific properties.[10][11][12] In the semiconductor industry, it is used to form silicon carbide (SiC), silicon nitride (SiNₓ), and silicon carbonitride (SiCN) layers.[11][12][13] These films serve as critical components in microelectronic devices, acting as:
-
Dielectric layers: Insulating materials with a low dielectric constant (low-k) to reduce signal delay and power consumption in integrated circuits.[14]
-
Hardmasks and Etch-Stop Layers: Materials that resist etching processes, enabling precise patterning of underlying layers during microchip fabrication.[11][12]
-
Diffusion Barriers: Films that prevent the migration of materials, such as copper, into adjacent layers, which is crucial for the reliability of modern interconnects.[12][15]
This compound is often preferred over other precursors like silane (SiH₄) because it is safer to handle and allows for the deposition of high-quality films at relatively low temperatures.[10]
Application Note 4: Surface Modification and Polymer Synthesis
The ability to deposit thin, uniform layers of this compound-based plasma polymers allows for the precise tuning of surface properties. This is particularly useful for modifying the wettability of materials. For instance, treating a polymer surface with a this compound plasma can significantly increase its hydrophobicity, as measured by an increase in the water contact angle.[16] This is valuable for creating water-repellent surfaces for a variety of applications.
In polymer synthesis, trimethylsilyl groups can be incorporated into monomers to act as protecting groups for reactive functionalities, such as hydroxyl groups. This allows for polymerization reactions to proceed that would otherwise be inhibited by these active sites.[17] Following polymerization, the TMS groups can be removed via hydrolysis to yield a functionalized polymer. This two-step strategy is highly effective for creating advanced materials for drug delivery systems and biocompatible coatings.[17] Furthermore, certain trimethylsilyl-containing monomers can be polymerized to create materials with exceptionally high gas permeability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of this compound.
Table 1: Silylation Reaction Conditions and Yields
| Substrate | Silylating Agent | Catalyst/Base | Conditions | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| n-Octanol | Hexamethyldisilazane (HMDS) | H-β Zeolite | 80°C, Solvent-free | 1.3 h | 98% | [18] |
| Benzyl Alcohol | Hexamethyldisilazane (HMDS) | H-β Zeolite | 80°C, Solvent-free | 1.5 h | 95% | [18] |
| Phenol | Hexamethyldisilazane (HMDS) | H-β Zeolite | 80°C, Solvent-free | 1.5 h | 96% | [18] |
| Styrene | Trimethylsilyl Chloride (TMSCl) | Mg anode, Graphite cathode | 22°C, Electrolysis | - | 94% |[19] |
Table 2: Surface Properties After this compound Modification
| Substrate | Modification Method | Property Measured | Value Before | Value After | Reference(s) |
|---|---|---|---|---|---|
| Glass Beads | Chemical Reaction with TMCS | Water Contact Angle | Hydrophilic | > 90° (at ~50% coverage) | [20] |
| SiO₂ | DMA-TMS Treatment | -O-Si(CH₃)₃ Group Density | 0 groups/nm² | ~2.0 groups/nm² (saturated) | [21] |
| Polyester Fabric | VTES Emulsion & Curing | Water Contact Angle | Low (hydrophilic) | Increased (hydrophobic) |[16] |
Experimental Protocols
Safety Precaution: this compound and its derivatives (e.g., TMSCl) are often flammable, volatile, and react with moisture. Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried before use.
Protocol 1: General Procedure for Trimethylsilylation of an Alcohol for API Synthesis
This protocol describes the protection of a primary or secondary alcohol using trimethylsilyl chloride (TMSCl).
Materials:
-
Alcohol-containing substrate
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve the alcohol substrate (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in the anhydrous solvent.[22]
-
Addition: Cool the solution to 0°C using an ice bath. Add TMSCl (1.05 equivalents) dropwise to the stirred solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary. The reaction is typically rapid and results in nearly quantitative yields for primary and secondary alcohols.[22]
Protocol 2: Derivatization of a Pharmaceutical Compound for GC-MS Analysis
This protocol outlines a two-step derivatization (methoximation followed by silylation) for polar metabolites.[6][8][23]
Materials:
-
Dried sample extract (e.g., from plasma or cell lysate)
-
Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Reaction vial (e.g., 2 mL autosampler vial with screw cap)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Methoximation: Add 50 µL of the MeOx solution to the dried sample in the reaction vial. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 30-37°C for 90 minutes with shaking.[8][23] This step protects aldehyde and keto groups and prevents the formation of multiple isomers.[6]
-
Silylation: After cooling to room temperature, add 80-90 µL of MSTFA (with 1% TMCS) to the vial.[23] Cap the vial, vortex for 1 minute, and incubate at 37°C for 30 minutes with shaking.[8]
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS system. Due to the moisture sensitivity of TMS derivatives, it is recommended to analyze samples promptly after preparation.[6][9]
Protocol 3: Surface Modification of a Polymer Substrate using PECVD of this compound
This protocol provides a general method for depositing a hydrophobic silicon carbide-like film onto a substrate.
Materials:
-
PECVD reactor system
-
Substrate (e.g., polyester fabric, silicon wafer)
-
This compound (TMS) gas
-
Argon (Ar) gas (carrier and plasma gas)
-
Vacuum pump
-
RF power supply
Procedure:
-
Substrate Preparation: Clean the substrate surface to remove any organic contaminants. This can be done using an oxygen plasma treatment within the PECVD chamber.
-
Loading: Place the cleaned, dry substrate onto the electrode in the PECVD chamber.
-
Pump Down: Evacuate the chamber to a base pressure typically in the range of a few millitorr.
-
Gas Flow: Introduce the precursor gases. Flow argon as a carrier gas and this compound into the chamber. The flow rates will depend on the specific system and desired film properties.
-
Plasma Ignition: Set the chamber pressure to the desired processing pressure (e.g., 100 mTorr to a few Torr). Apply RF power to the electrode to ignite the plasma. The plasma will cause the TMS molecules to fragment into reactive radicals.[24][25]
-
Deposition: The radicals will react on the substrate surface, forming a cross-linked, amorphous film. The deposition time will determine the final film thickness. Deposition can last from a few minutes to an hour.
-
Termination: Turn off the RF power, stop the gas flow, and vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Unloading: Remove the coated substrate for characterization (e.g., contact angle measurement, FTIR, microscopy).
References
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 5. Recent applications of the (TMS)3SiH radical-based reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Buy this compound from EFC [efcgases.com]
- 12. argosun.com [argosun.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | [gelest.com]
- 15. [PDF] A Study of this compound (3MS) and Tetramethylsilane (4MS) Based α-SiCN:H/α-SiCO:H Diffusion Barrier Films | Semantic Scholar [semanticscholar.org]
- 16. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lirias.kuleuven.be [lirias.kuleuven.be]
- 22. General Silylation Procedures - Gelest [technical.gelest.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Plasma-enhanced chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 25. impedans.com [impedans.com]
Troubleshooting & Optimization
Identifying common byproducts in Trimethylsilane silylation reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and identifying common byproducts encountered during trimethylsilane (TMS) silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in this compound silylation reactions?
A1: The most prevalent byproducts are typically siloxanes, which form from the reaction of the silylating agent with water.[1] Other common byproducts, often referred to as artifacts, can arise from reactions with specific functional groups, solvents, or even the silylating reagent itself.[2][3] For instance, using N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent will produce acetamide as a byproduct.[4] Similarly, trimethylsilylimidazole (TMSI) can lead to the precipitation of imidazole.[5]
Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis after silylation. What could be the cause?
A2: Unexpected peaks in a GC chromatogram are often due to the formation of silylation artifacts.[2][3] These can result from incomplete derivatization, reactions with aldehydes, ketones, carboxylic acids, or amines in your sample, or interactions with the solvent.[2] For example, N,N-Dimethylformamide (DMF) is a common solvent that can lead to artifact formation.[2] It is also possible that the silylating reagent has reacted with itself to produce byproducts.[2]
Q3: What causes the formation of a white precipitate or an oily substance in my reaction mixture?
A3: The formation of a white precipitate or an oily layer is a strong indication of siloxane byproduct formation.[1] This occurs when the silylating agent, which is highly sensitive to moisture, reacts with water to form silanols (R₃Si-OH).[1] These silanols can then condense with each other or with another molecule of the silylating agent to form stable siloxane (Si-O-Si) linkages.[1]
Q4: How can I minimize the formation of byproducts during my silylation reaction?
A4: The key to minimizing byproduct formation is to maintain strictly anhydrous conditions.[1][6][7] This includes thoroughly drying all glassware, using anhydrous solvents, and storing silylating reagents under an inert atmosphere.[1][6][8] The choice of silylating reagent and reaction conditions (temperature and time) also plays a crucial role.[6] Using a more volatile silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be advantageous as its byproducts are more likely to elute with the solvent front in GC analysis.[6][7]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to byproduct formation in TMS silylation reactions.
Issue 1: Presence of Siloxane Byproducts (White Precipitate or Oily Layer)
-
Primary Cause: Presence of moisture in the reaction.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 2 hours) and cool in a desiccator before use.[6]
-
Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.[6]
-
Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon) and handle them in a fume hood.[8]
-
-
Optimize Reaction Quenching:
-
If an aqueous work-up is necessary, quench the reaction carefully with a buffered aqueous solution to hydrolyze any remaining silylating agent.[1]
-
-
Issue 2: Unexpected Peaks in GC-MS Analysis (Artifact Formation)
-
Primary Cause: Incomplete derivatization or side reactions with the analyte, solvent, or other reagents.[2][3]
-
Troubleshooting Steps:
-
Optimize Silylation Conditions:
-
Reagent Selection: Choose a silylating reagent appropriate for your analyte. For sterically hindered groups, a more potent reagent may be necessary.[6]
-
Reagent Excess: Increase the molar ratio of the silylating reagent to the active hydrogens in your analyte. A 2:1 ratio is a good starting point.[6]
-
Temperature and Time: Adjust the reaction temperature and time. Many silylation reactions are heated between 60°C and 80°C for 30 minutes to several hours.[6][8]
-
-
Solvent Selection:
-
Catalyst Addition:
-
For less reactive compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the silylating potential of reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[8]
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be optimized to minimize byproduct formation.
| Parameter | Recommended Range/Value | Rationale |
| Silylating Reagent to Analyte Molar Ratio | 2:1 to 10:1 (reagent to active hydrogen) | Ensures complete derivatization and minimizes unreacted starting material.[6][8] |
| Reaction Temperature | Room Temperature to 80°C | Lower temperatures may be sufficient for highly reactive compounds, while higher temperatures can drive less favorable reactions to completion.[6][8] |
| Reaction Time | 15 minutes to several hours | Dependent on the reactivity of the analyte and silylating agent. Monitoring the reaction progress is recommended.[6][8] |
| Catalyst (TMCS) Concentration | 1-10% (v/v) of the silylating agent | Catalyzes the reaction for less reactive or sterically hindered compounds.[8] |
Experimental Protocols
Protocol 1: General Silylation using HMDS and TMCS
This protocol is effective for derivatizing primary and secondary sulfonamides and other compounds with active hydrogens.[8]
Materials:
-
Analyte (1-10 mg)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous inert solvent (e.g., pyridine, toluene, or hexane)
-
Dry reaction vial with a screw cap
Procedure:
-
Weigh 1-10 mg of the analyte into a dry reaction vial.
-
If desired, dissolve the sample in a minimal amount of anhydrous inert solvent (200-500 µL).
-
Add HMDS in a 2:1 to 10:1 molar ratio relative to the active hydrogens of the analyte.
-
Add TMCS as a catalyst, typically 1-10% of the volume of HMDS. A common mixture is a 2:1 (v/v) ratio of HMDS to TMCS.[8]
-
Tightly cap the vial and mix the contents thoroughly.
-
Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Allow the vial to cool to room temperature.
-
If a precipitate (ammonium chloride) forms, it can be removed by centrifugation before analysis.[8]
Protocol 2: Silylation using N,O-bis(trimethylsilyl)acetamide (BSA)
This protocol is suitable for a wide range of compounds, and BSA can often be used neat.[5]
Materials:
-
Analyte (1-10 mg)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous inert solvent (optional)
-
Dry reaction vial with a screw cap
Procedure:
-
Weigh 1-10 mg of the analyte into a dry reaction vial.
-
Add a slight molar excess of BSA. The reaction can often be performed neat.[5]
-
For less reactive or sterically hindered compounds, a catalytic amount of TMCS (1-10% of the BSA volume) can be added.[8]
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours. Some reactions may proceed at room temperature over 20-30 minutes.[5][8]
-
Allow the vial to cool to room temperature before analysis.
Visualizations
Caption: Formation of siloxane byproducts from moisture.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Trimethylsilane (TMS) for PECVD
Welcome to the technical support center for optimizing Trimethylsilane (TMS) flow rate and temperature in Plasma-Enhanced Chemical Vapor Deposition (PECVD). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in refining your PECVD processes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the PECVD of thin films using TMS as a precursor.
Q1: The deposition rate of my film is too low. How can I increase it?
An insufficient deposition rate can significantly prolong experimental timelines. Several factors can contribute to this issue. Consider the following adjustments:
-
Increase TMS Flow Rate: A higher flow rate of the precursor provides more source material for the deposition process. However, an excessively high flow rate can lead to a shorter residence time in the chamber, preventing the precursor from fully reacting.[1]
-
Increase RF Power: Higher plasma power can enhance the dissociation of the TMS precursor, leading to a higher concentration of reactive species and a faster deposition rate.[1][2]
-
Optimize Chamber Pressure: Increasing the chamber pressure can lead to more gas-phase collisions and a higher deposition rate, but it may negatively impact film uniformity.[1] Finding the optimal pressure for your specific chamber geometry and process is crucial.
-
Adjust Gas Mixture: The composition of the carrier and reactive gases can influence the deposition rate. The choice of carrier gas (e.g., Ar, He, N₂) can affect plasma density and precursor decomposition.
Q2: My deposited film is non-uniform across the substrate. What are the likely causes and solutions?
Film non-uniformity is a common challenge in PECVD and can be attributed to several factors related to the process parameters and chamber conditions.
-
Gas Flow Dynamics: An uneven distribution of precursor and reactive gases across the substrate is a primary cause of non-uniformity. Ensure your gas inlet or "showerhead" is clean and functioning correctly to provide a uniform gas flow.[1][3]
-
Chamber Pressure: Lowering the chamber pressure increases the mean free path of reactive species, which can improve film uniformity by allowing the species to travel further across the substrate before reacting.[1]
-
Temperature Gradients: Non-uniform temperature distribution across the substrate heater can lead to variations in deposition rate and film properties. Verify the temperature uniformity of your substrate heater.[4]
-
Plasma Density Distribution: The plasma may not be uniform across the entire deposition area, especially in larger chambers. This can be influenced by the electrode design and RF power delivery.[5][6][7]
-
Substrate Positioning: Ensure the substrate is placed centrally and is flat on the holder to avoid any tilting that could affect its distance from the plasma source.
Q3: The deposited film has poor adhesion to the substrate. What steps can I take to improve it?
Poor adhesion can lead to delamination and failure of the deposited film. The interface between the substrate and the film is critical.
-
Substrate Cleaning: The most common cause of poor adhesion is substrate contamination. Ensure a thorough cleaning procedure is in place to remove any organic residues, particles, or native oxides from the substrate surface before loading it into the chamber.[8]
-
Plasma Pre-treatment: An in-situ plasma treatment of the substrate before deposition can improve adhesion. An argon plasma can be used to physically bombard the surface, removing contaminants and creating a more reactive surface for film growth.[9]
-
Adhesion Layer: In some cases, depositing a thin adhesion layer of a different material may be necessary to promote bonding between the substrate and the desired film.
-
Reduce Film Stress: High internal stress in the deposited film can cause it to peel off the substrate. Optimizing deposition parameters to reduce stress is crucial.[2]
Q4: The film exhibits high internal stress, leading to cracking or peeling. How can I control film stress?
Internal stress in PECVD films is influenced by a complex interplay of deposition parameters.
-
Adjust RF Power and Frequency: The energy of ion bombardment on the growing film surface significantly affects stress. Lowering the RF power can reduce compressive stress.[10] Some systems utilize dual-frequency RF sources to provide more control over stress by balancing high-frequency (typically tensile) and low-frequency (typically compressive) contributions.[11][12]
-
Optimize Deposition Temperature: Increasing the substrate temperature can sometimes help in relieving stress by providing more thermal energy for adatoms to rearrange into a less stressed configuration.[2]
-
Control Gas Composition: The ratio of precursor to other gases, such as nitrogen or helium, can influence the chemical bonding in the film and, consequently, the internal stress.[13][14]
-
Chamber Pressure: Lowering the deposition pressure can reduce ion bombardment energy and thus lower compressive stress.[2]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for PECVD using TMS?
The deposition temperature for PECVD with TMS typically ranges from 100°C to 400°C.[15] Lower temperatures are often preferred to be compatible with temperature-sensitive substrates. The optimal temperature will depend on the desired film properties.
Q2: How does the TMS flow rate affect the properties of the deposited SiC:H films?
The TMS flow rate directly influences the deposition rate and the composition of the resulting film. Increasing the TMS flow rate generally increases the deposition rate up to a certain point.[1] However, very high flow rates can lead to the formation of particles in the gas phase and a decrease in film quality. The ratio of TMS to other reactive gases (like ammonia for SiCN:H or oxygen for SiCO:H) is a critical parameter for controlling the stoichiometry of the film.
Q3: What are the safety precautions for handling this compound (TMS)?
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is crucial to work in a well-ventilated area, preferably within a fume hood. Ensure that all connections in the gas delivery system are leak-tight. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on PECVD using TMS and related organosilicon precursors.
| Parameter | Value | Resulting Film Property | Reference |
| Deposition Temperature | 100 - 400 °C | Affects deposition rate, refractive index, and optical bandgap. | [15] |
| TMS Partial Pressure | 1.5 x 10⁻² Torr | Influences deposition rate. | |
| RF Power | 20 W | "Mild plasma" conditions to avoid complete precursor decomposition. | |
| Deposition Rate | Up to 33 nm/min | Achieved under mild plasma conditions. | |
| Refractive Index | 1.55 - 2.08 | Varies with film composition and chemical bonding. | |
| Optical Bandgap | 3.0 - 5.2 eV | Dependent on film composition. |
Table 1: PECVD Parameters for SiC:H and SiCN:H Films from TMS.
| Issue | Parameter to Adjust | Expected Outcome |
| Low Deposition Rate | Increase RF Power | Increased precursor dissociation, higher deposition rate.[1][2] |
| Increase TMS Flow Rate | Provides more source material.[1] | |
| Optimize Pressure | Higher pressure can increase rate but may affect uniformity.[1] | |
| Poor Uniformity | Decrease Pressure | Increases mean free path of reactive species.[1] |
| Check Showerhead Integrity | Ensures uniform gas distribution.[3] | |
| Verify Temperature Uniformity | Prevents localized variations in deposition rate.[4] | |
| Poor Adhesion | Substrate Cleaning | Removes contaminants that hinder bonding.[8] |
| In-situ Plasma Pre-treatment | Creates a more reactive surface.[9] | |
| High Film Stress | Lower RF Power | Reduces ion bombardment energy.[10] |
| Adjust Gas Ratios | Modifies chemical bonding and internal stress.[13][14] |
Table 2: Troubleshooting Summary for PECVD with TMS.
Experimental Protocols
Protocol 1: General Procedure for PECVD of SiC:H Films using TMS
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Dry the substrate thoroughly with a nitrogen gun and load it into the PECVD chamber.
-
-
Chamber Preparation:
-
Pump down the chamber to a base pressure of less than 4 x 10⁻³ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 100-400 °C) and allow it to stabilize.
-
-
Deposition Process:
-
Introduce the carrier gas (e.g., Helium or Argon) at a controlled flow rate to stabilize the chamber pressure.
-
Introduce this compound (TMS) vapor into the chamber at the desired flow rate. The partial pressure of TMS can be controlled using a mass flow controller or by regulating the vapor pressure.
-
Ignite the plasma by applying RF power (e.g., 20 W at 40.68 MHz).
-
Maintain the deposition conditions for the desired duration to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and the gas flows.
-
Allow the substrate to cool down under vacuum or in an inert gas atmosphere.
-
Vent the chamber and unload the coated substrate.
-
Visualizations
Caption: A general workflow for a PECVD process.
Caption: A decision tree for troubleshooting common PECVD issues.
References
- 1. What Are The Main Machine Parameters That You Can Use To Optimize A Pecvd Process? Master Gas, Plasma, Pressure & Temperature - Kintek Solution [kindle-tech.com]
- 2. aos.ro [aos.ro]
- 3. nanolab.berkeley.edu [nanolab.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. applied-multilayers.com [applied-multilayers.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. scientific.net [scientific.net]
- 11. Stress Control in Dual-frequency Plasma-Enhanced Chemical Vapor Deposition (PECVD)|Tech News|莎姆克股份有限公司 [samco.co.jp]
- 12. snl.mit.edu [snl.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to prevent reagent degradation and polymerization of Trimethylsilane
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation and unwanted polymerization of trimethylsilane. By following these recommendations, users can ensure the integrity of their reagent and the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways:
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form trimethylsilanol and subsequently hexamethyldisiloxane. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to oxygen, especially in the presence of heat or light, can lead to the oxidation of this compound. The reaction with atomic oxygen primarily involves the abstraction of the hydrogen atom from the silicon, leading to the formation of trimethylsilyl radicals. These radicals can then react further to form siloxanes and other byproducts.
Q2: What can cause unintentional polymerization of this compound?
A2: While this compound is used as a monomer in controlled polymerization reactions, unintentional polymerization can occur under improper storage or handling conditions. The likely mechanisms for unwanted polymerization include:
-
Radical Polymerization: Initiated by free radicals, which can be generated by heat, light (UV), or the presence of radical initiators like peroxides.
-
Cationic Polymerization: Can be initiated by Lewis acids or other cationic species. Contamination with acidic impurities can trigger this pathway.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound and prevent degradation, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but consult the manufacturer's specific guidelines.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Ensure the container is tightly sealed and made of a compatible material (e.g., glass or stainless steel). Avoid materials that can leach impurities.
Q4: What are the signs that my this compound has degraded or started to polymerize?
A4: Visual inspection and changes in physical properties can indicate degradation:
-
Increased Viscosity: A noticeable thickening of the liquid is a primary indicator of polymerization.
-
Formation of Precipitates: The appearance of solid particles or a gel-like substance suggests that polymerization or hydrolysis has occurred.
-
Cloudiness: A loss of clarity can indicate the formation of insoluble degradation products.
-
Pressure Buildup: In a sealed container, the evolution of gaseous byproducts from degradation can lead to a buildup of pressure.
Q5: Are there any chemical inhibitors I can add to prevent polymerization?
A5: While commercial suppliers typically add inhibitors to their products, the specific inhibitors for this compound are not always disclosed. Based on the mechanisms of polymerization, common types of inhibitors that could be effective include:
-
Radical Scavengers: For preventing radical polymerization, inhibitors such as butylated hydroxytoluene (BHT) or phenothiazine are commonly used for other monomers and may be effective.
-
Proton Sponges: To inhibit cation-catalyzed polymerization, non-nucleophilic bases can be used to scavenge acidic impurities.
It is critical to consult with the manufacturer before adding any inhibitors, as they can interfere with downstream applications.
Troubleshooting Guides
Problem: Increased viscosity of this compound observed.
| Possible Cause | Assessment | Corrective Action |
| Initiation of Polymerization | The reagent may still be usable for non-critical applications if the viscosity increase is minor. | For critical experiments, it is recommended to purify the this compound by distillation or to use a fresh, unopened bottle. |
| Moisture Contamination | The presence of water has likely led to hydrolysis and condensation, forming larger siloxane oligomers. | If purification is necessary, consider distillation under an inert atmosphere. Ensure future handling minimizes exposure to atmospheric moisture. |
Problem: A solid precipitate has formed in the this compound container.
| Possible Cause | Assessment | Corrective Action |
| Advanced Polymerization | The reagent is likely unsuitable for most applications. | The solid is polymerized this compound. The remaining liquid may also be partially polymerized. It is safest to dispose of the entire container according to your institution's hazardous waste guidelines. |
| Contamination | An incompatible substance may have been introduced, causing a reaction. | Review handling procedures to identify potential sources of contamination. Dispose of the current bottle and obtain a fresh supply. |
Data Presentation
The stability of this compound is highly dependent on storage conditions. The following table summarizes the key factors influencing its degradation.
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated Temperatures | Increases the rate of degradation and potential for thermal-induced polymerization. | Store in a cool environment, following manufacturer's guidelines. |
| Low Temperatures (Refrigeration) | Generally slows down degradation processes. | Recommended for long-term storage. Ensure the container is well-sealed to prevent moisture condensation upon removal. | |
| Light | UV Light Exposure | Can initiate free-radical polymerization. | Store in an amber or opaque container to protect from light. |
| Atmosphere | Presence of Oxygen | Can lead to oxidation and the formation of reactive radical species. | Store under an inert atmosphere such as nitrogen or argon. |
| Presence of Moisture | Leads to hydrolysis, forming silanols and siloxanes, which can further condense. | Handle in a dry environment (e.g., glove box) and store under a dry, inert atmosphere. | |
| Contaminants | Acids/Bases | Can catalyze hydrolysis and polymerization. | Use high-purity this compound and avoid cross-contamination with acidic or basic reagents. |
| Radical Initiators (e.g., peroxides) | Can initiate rapid polymerization. | Ensure storage containers are clean and free of contaminants. Do not store near peroxide-forming solvents. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the best practices for handling this compound to minimize degradation and ensure user safety.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Ensure that all glassware and equipment are thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Have appropriate personal protective equipment (PPE) available, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.
-
-
Dispensing:
-
Before opening, allow the refrigerated this compound container to warm to room temperature to prevent condensation of atmospheric moisture into the reagent.
-
Use a syringe or cannula technique for transferring the liquid under an inert atmosphere.
-
If dispensing in the open, do so quickly and immediately reseal the container. Purge the headspace with an inert gas before sealing if possible.
-
-
Post-Handling:
-
Tightly seal the this compound container, ensuring the cap and any septa are secure.
-
Clean any spills immediately with an appropriate absorbent material.
-
Return the reagent to its designated storage location promptly.
-
Protocol 2: Small-Scale Purity Test by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol can be used to assess the purity of this compound and detect the presence of common degradation products.
-
Sample Preparation:
-
In a dry GC vial, dilute a small aliquot of the this compound sample in a suitable anhydrous solvent (e.g., hexane or toluene). A typical dilution would be 1:1000.
-
Seal the vial immediately.
-
-
GC-MS Analysis:
-
Use a GC-MS system equipped with a non-polar capillary column.
-
Set the injection port temperature to a value appropriate for volatile compounds (e.g., 250 °C).
-
Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate components with different boiling points.
-
The mass spectrometer can be operated in full scan mode to identify unknown peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Look for peaks corresponding to potential degradation products such as trimethylsilanol and hexamethyldisiloxane.
-
The presence and relative area of these peaks can provide a semi-quantitative measure of the reagent's degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected this compound degradation.
Technical Support Center: Trimethylsilyl (TMS) Protection of Acidic Functional Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylsilyl (TMS) protecting groups for acidic functional groups such as alcohols, phenols, and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using trimethylsilyl (TMS) protecting groups?
A1: The most prevalent side reaction is the premature cleavage (hydrolysis) of the TMS ether or ester.[1] This is because TMS-protected groups are highly labile and sensitive to acidic and aqueous conditions.[2] Even trace amounts of water during the reaction or workup, or exposure to acidic surfaces like standard silica gel, can lead to deprotection.[1] Other potential side reactions include incomplete silylation, and in certain cases, TMS group migration.
Q2: My TMS-protected compound seems to be degrading during purification. What's happening?
A2: Degradation during purification, especially column chromatography, is a common issue with TMS-protected compounds. Standard silica gel is slightly acidic and can easily cleave the labile TMS group.[1] This leads to the recovery of the unprotected starting material or a mixture of protected and unprotected compounds.
Q3: Can I selectively protect one acidic functional group in the presence of another?
A3: Yes, chemoselectivity can often be achieved based on the different acidities and steric environments of the functional groups. For instance, phenols are generally more acidic than aliphatic alcohols and can sometimes be selectively silylated under specific conditions.[3][4] Similarly, less sterically hindered primary alcohols can often be protected more readily than bulky secondary or tertiary alcohols.[5] However, achieving high selectivity with the highly reactive TMSCl can be challenging.
Q4: What is TMS group migration and when does it occur?
A4: TMS group migration is an intramolecular rearrangement where a TMS group moves from one heteroatom to another within the same molecule. This phenomenon has been observed in polyhydroxy compounds, such as cholesterol derivatives, particularly under mass spectrometry conditions.[6] It can also occur during certain radical cyclization reactions.[7] While less common as a side reaction in standard solution-phase synthesis, it's a possibility to be aware of, especially with conformationally flexible polyol systems.
Q5: The byproduct HCl from my TMSCl reaction is causing issues with other functional groups in my molecule. How can I manage this?
A5: The generation of hydrochloric acid (HCl) is a standard outcome of silylation with TMSCl.[8] To prevent side reactions with acid-sensitive groups, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to the reaction mixture to neutralize the HCl as it forms.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during the TMS protection of acidic functional groups.
Issue 1: Incomplete or No Reaction
| Observation | Probable Cause(s) | Recommended Solution(s) |
| TLC or NMR analysis shows only starting material. | Presence of moisture: Silylating reagents are highly reactive towards water. Any moisture in your glassware, solvent, or on the starting material will consume the reagent. | Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. If the starting material may contain water, dry it azeotropically with toluene or under high vacuum. |
| Insufficiently reactive silylating agent: For sterically hindered alcohols or phenols, TMSCl may not be reactive enough. | Consider using a more powerful silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf). | |
| Inadequate base: The base may not be strong enough to deprotonate the acidic functional group, or it may be sterically hindered. | For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or imidazole may be more effective.[9] | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. |
Issue 2: Premature Deprotection (Hydrolysis) During Workup or Purification
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Product is lost during aqueous workup. | Hydrolytic instability of the TMS group: TMS ethers and esters are very sensitive to water, especially under acidic or basic conditions.[1] | Perform a non-aqueous workup: Quench the reaction with an anhydrous reagent (e.g., dry isopropanol to consume excess TMSCl). Filter off any salts (e.g., triethylammonium chloride) under an inert atmosphere.[10] |
| Use buffered or neutral aqueous washes: If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to maintain a neutral pH.[10] Minimize contact time between the organic and aqueous layers. | ||
| Product degrades on silica gel column. | Acidity of silica gel: Standard silica gel is acidic enough to cleave TMS ethers.[1] | Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing 1-2% triethylamine before packing the column. This will neutralize the acidic sites.[1] |
| Use alternative stationary phases: Consider using neutral alumina or Florisil for chromatography. | ||
| Avoid chromatography if possible: If the product is sufficiently pure after a non-aqueous workup, consider other purification methods like distillation or crystallization. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a quantitative comparison of the relative stability of various silyl ethers under acidic and basic conditions. The data highlights the lability of the TMS group compared to more sterically hindered alternatives.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for TMS Protection of a Primary Alcohol
This protocol describes a standard method for the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add trimethylsilyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude TMS ether.
Protocol 2: Troubleshooting - Non-Aqueous Workup for Labile TMS Ethers
This protocol is designed to isolate a TMS-protected compound while minimizing the risk of hydrolysis.
Materials:
-
Reaction mixture in an organic solvent
-
Anhydrous pentane or hexane
-
Celite®
-
Sintered glass funnel
-
Inert gas source (e.g., nitrogen)
Procedure:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature if necessary.
-
Dilute the reaction mixture with a dry, non-polar solvent like hexane to precipitate the amine hydrochloride salt.
-
Set up a filtration apparatus (e.g., a sintered glass funnel with a pad of Celite®) under a positive pressure of nitrogen.
-
Filter the reaction slurry through the prepared pad.
-
Wash the reaction flask and the filter cake with several portions of the dry, non-polar solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings. The resulting solution contains the TMS-protected product.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by non-chromatographic methods if necessary.[10]
Visualizations
Caption: Troubleshooting workflow for TMS protection reactions.
Caption: General mechanism for TMS protection of an alcohol.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Acetylation of Non-anomeric Groups of per- O-Trimethylsilylated Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Methods for removing excess Trimethylsilane and byproducts from a reaction
Technical Support Center: Removal of Trimethylsilane and Byproducts
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess trimethylsilyl reagents and their byproducts from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to help ensure the purity of their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing volatile trimethylsilyl compounds?
Volatile silicon-containing compounds, such as chlorothis compound (TMSCl), hexamethyldisiloxane (HMDSO), and trimethylsilanol, can often be removed by physical separation methods that take advantage of their low boiling points.
-
Distillation/Evaporation: For many common trimethylsilyl reagents and byproducts that are more volatile than the desired product, removal under reduced pressure is highly effective.[1][2] A rotary evaporator is typically sufficient for removing solvents and volatile species like TMSCl (boiling point: 57°C).[1] For less volatile byproducts like hexamethyldisilazane (HMDS, boiling point: 126°C), a high-vacuum distillation or heating the flask may be necessary.[2]
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene can help in the removal of residual silyl byproducts.[2]
Q2: How can I remove non-volatile or water-soluble silyl byproducts?
If the byproducts are not sufficiently volatile or if the desired product is also volatile, chemical and extractive methods are more appropriate.
-
Aqueous Workup/Extraction: Many silyl compounds can be hydrolyzed to form water-soluble silanols. An acidic or basic aqueous wash can effectively remove these byproducts. For instance, quenching a reaction with an aqueous acid like HCl will hydrolyze silyl ethers and convert amine byproducts into their water-soluble ammonium salts, which can then be extracted into the aqueous layer.[1][3]
-
Fluoride-Based Quench: Fluoride ions have a very high affinity for silicon. Washing the reaction mixture with a fluoride salt solution, such as aqueous sodium fluoride (NaF) or potassium fluoride (KF), can convert silyl byproducts into highly polar and often insoluble fluorosilanes or soluble silanolates, facilitating their removal by filtration or extraction.[2]
-
Chromatography: If other methods fail or are not suitable, flash column chromatography is a reliable method to separate the desired compound from silicon-containing impurities.[1] Using a mobile phase with a small percentage of triethylamine can sometimes help in removing tin and silicon byproducts.[4]
Q3: I used a silylating agent like BSTFA or BSA. How do I handle the byproducts?
Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to increase the volatility of compounds for gas chromatography.[5] The reagents themselves and their byproducts are typically volatile and can be removed under vacuum. However, they can sometimes form unexpected derivatives or artifacts.[5] To minimize artifact formation, it is recommended to use the minimum necessary amount of silylating reagent and optimize reaction time and temperature. Any remaining reagent or byproducts can usually be removed by evaporation.
Q4: My reaction involves LiHMDS. What is the best way to remove the hexamethyldisilazane (HMDS) byproduct?
Hexamethyldisilazane (HMDS) is the byproduct of reactions using lithium bis(trimethylsilyl)amide (LiHMDS). It has a relatively high boiling point (126°C), which can make it difficult to remove by simple evaporation.[2]
Here are several effective methods:
-
High-Vacuum Evaporation: Applying a high vacuum with gentle heating (e.g., 40-60°C) can effectively remove HMDS.[2]
-
Aqueous or Alcoholic Wash: HMDS can be hydrolyzed by washing with aqueous acid or an alcohol. This converts it into volatile and/or water-soluble byproducts like trimethylsilanol and hexamethyldisiloxane.[2]
-
Acetonitrile/Heptane Extraction: For nonpolar products, an extraction between acetonitrile and a nonpolar solvent like heptane can be effective. The desired product will likely partition into the acetonitrile layer, while the silicon byproduct remains in the heptane.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Persistent silicon grease-like residue after evaporation. | High-boiling silicon byproducts such as hexamethyldisiloxane or polysiloxanes. | 1. Perform a high-vacuum distillation. 2. Wash the crude product with a nonpolar solvent like hexane to precipitate the desired compound if it is less soluble than the silicon residue. 3. Purify using flash column chromatography.[1] |
| Formation of an emulsion during aqueous workup. | Presence of amphiphilic silicon byproducts or salts. | 1. Add brine (saturated NaCl solution) to break the emulsion. 2. Filter the entire mixture through a pad of Celite. 3. If using solvents like THF or dioxane, remove them by rotary evaporation before the workup.[4] |
| Product is sensitive to water/acid. | Standard aqueous quench/workup is not suitable. | 1. Use a non-aqueous workup, such as quenching with an alcohol (e.g., isopropanol) followed by filtration through a plug of silica or celite.[6] 2. Utilize distillation under high vacuum to remove volatile impurities.[2] 3. Direct purification by chromatography. |
| Excess reactive reagent (e.g., TMSCl, TMS-CN) needs to be neutralized. | Hazardous and reactive nature of the reagent. | 1. For TMSCl: Quench by slowly adding the reaction mixture to a stirred, cold solution of aqueous sodium bicarbonate or an alcohol like methanol or isopropanol.[1][6] 2. For TMS-CN: In a well-ventilated fume hood, quench by adding to a dilute bleach solution and stirring for several hours to ensure complete destruction of the cyanide.[7] Caution: Avoid acidic conditions to prevent the formation of highly toxic HCN gas.[7] |
Data Presentation
Table 1: Physical Properties of Common Trimethylsilyl Reagents and Byproducts
| Compound | Abbreviation | Formula | Boiling Point (°C) | Density (g/mL) | Notes |
| Chlorothis compound | TMSCl | (CH₃)₃SiCl | 57 | 0.856 | Highly volatile and moisture-sensitive.[1] |
| Hexamethyldisilazane | HMDS | ((CH₃)₃Si)₂NH | 126 | 0.774 | Byproduct of LiHMDS/NaHMDS/KHMDS bases.[2] |
| Hexamethyldisiloxane | HMDSO | ((CH₃)₃Si)₂O | 101 | 0.764 | Common hydrolysis byproduct. |
| Trimethylsilanol | TMSOH | (CH₃)₃SiOH | 99 | 0.813 | Hydrolysis product, can self-condense to HMDSO.[8] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | 71-73 (15 mmHg) | 0.832 | Silylating agent. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | 45-50 (14 mmHg) | 0.961 | Highly volatile silylating agent. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Silyl Ethers
This protocol describes the cleavage and removal of a trimethylsilyl ether protecting group using an acidic aqueous wash.
-
Reaction Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[8]
-
Hydrolysis: If the TMS ether is stable to the initial quench, add a mild acid such as 1 M HCl or 50% aqueous acetic acid to the mixture.[8] Stir vigorously for 30 minutes to 1 hour, monitoring the deprotection by TLC.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separation: Shake the funnel, allowing the layers to separate. Drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize any acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Quenching Excess Reactive Silane Reagents
This protocol provides a general procedure for safely neutralizing highly reactive reagents like metal hydrides or organometallics, and can be adapted for reactive silanes.
-
Preparation: Place the flask containing the excess reagent in an ice-water or dry ice/acetone bath under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Continue the addition until the exothermic reaction subsides.[6]
-
Secondary Quench: Slowly add a more reactive alcohol, such as methanol, to ensure all the reactive material has been consumed.[6]
-
Final Quench: Cautiously add water to the mixture to hydrolyze any remaining reactive species.
-
Workup: Proceed with a standard aqueous workup as described in Protocol 1 to isolate the product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a standard aqueous workup procedure.
References
Technical Support Center: Optimizing Catalyst Choice for Trimethylsilane-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilane-mediated reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of this compound-mediated reactions and the typical catalysts used?
A1: this compound ((CH₃)₃SiH) is a versatile reagent used in several key organic transformations. The choice of catalyst is crucial for achieving high yield and selectivity. The most common reactions include:
-
Hydrosilylation: The addition of a Si-H bond across a double or triple bond. This is frequently catalyzed by platinum complexes like Karstedt's or Speier's catalyst, but rhodium, nickel, and cobalt catalysts are also used to achieve different selectivities.[1][2][3][4]
-
Reductive Reactions: this compound can be used as a reducing agent, often in the presence of a catalyst, to reduce functional groups like aldehydes, ketones, and amides.[5][6][7] Catalysts for these reductions can include transition metals or Lewis acids.
-
Silylation: The introduction of a trimethylsilyl group to protect functional groups like alcohols, amines, and thiols. This reaction is often promoted by a base or a catalyst like trimethylsilyl triflate (TMSOTf).[8][9][10][11]
Q2: How do I choose between different catalysts for hydrosilylation of an alkene with this compound?
A2: The choice of catalyst for hydrosilylation depends primarily on the desired regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the substrate.
-
Platinum catalysts (e.g., Karstedt's catalyst) are widely used in industry and typically favor the anti-Markovnikov product.[3]
-
Rhodium catalysts often show a preference for the α-isomer (Markovnikov product).[1]
-
Ruthenium catalysts can favor the β-isomer (anti-Markovnikov product).[1]
-
Nickel and Cobalt catalysts are emerging as more sustainable alternatives to precious metal catalysts and can also provide high anti-Markovnikov selectivity.[4]
The choice may also be influenced by the functional group tolerance of the catalyst.
Q3: My silylation reaction with trimethylsilyl chloride is not proceeding. What are the common causes and solutions?
A3: Several factors can hinder a silylation reaction using trimethylsilyl chloride (TMSCl):
-
Moisture: TMSCl is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is oven-dried and solvents are anhydrous.[11][12]
-
Insufficient Base: A base, such as triethylamine or imidazole, is typically required to neutralize the HCl byproduct of the reaction.[11] Ensure at least a stoichiometric amount of base is used.
-
Steric Hindrance: Highly hindered alcohols or amines may react slowly. In such cases, a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) might be necessary.[9]
-
Inadequate Catalyst: For less reactive substrates, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Troubleshooting Guides
Problem 1: Low Yield in a Hydrosilylation Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a more active catalyst if necessary. |
| Impure Reactants | Purify the alkene and this compound before use. Impurities can poison the catalyst.[13] |
| Suboptimal Temperature | Optimize the reaction temperature. Some catalysts require heating to achieve optimal activity, while others may decompose at higher temperatures. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific catalyst and substrate. |
| Side Reactions | Analyze the crude reaction mixture to identify any side products. Common side reactions include olefin isomerization and disproportionation of the silane.[1] Adjusting the catalyst or reaction conditions may suppress these. |
Problem 2: Poor Regioselectivity in Hydrosilylation
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst | The catalyst has the most significant influence on regioselectivity. To favor the anti-Markovnikov product, consider using a platinum or nickel catalyst. For the Markovnikov product, a rhodium catalyst may be more suitable.[1][3][4] |
| Ligand Effects | For transition metal catalysts, the ligands play a crucial role. Modifying the ligands can tune the steric and electronic properties of the catalyst, thereby influencing regioselectivity. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity. |
Problem 3: Incomplete Reduction of a Functional Group
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Ensure an adequate excess of this compound is used. |
| Catalyst Deactivation | The catalyst may be deactivated by byproducts or impurities. Adding a fresh portion of the catalyst may help. |
| Incompatible Functional Groups | Certain functional groups in the substrate may interfere with the reduction. Protect sensitive functional groups before carrying out the reduction. |
| Incorrect Catalyst System | The combination of this compound and the chosen catalyst may not be potent enough for the specific functional group. Consider using a different catalyst or a more powerful reducing system. For example, the reduction of amides often requires specific catalysts.[5][6] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Hydrosilylation of 1-Octene with Triethoxysilane
| Catalyst | Ligand | Selectivity (anti-Markovnikov) | Yield (%) | Reference |
| Nickel(II) bis(2-ethylhexanoate) | (ArN=C(Me))₂ | >98% | 96% | [3] |
| Co-5b | NNN pincer | High | High | [4] |
| Karstedt's Catalyst | divinyltetramethyldisiloxane | High | High | [3] |
Experimental Protocols
General Procedure for the Hydrosilylation of an Alkene with this compound using a Platinum Catalyst:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and a solution of the platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%) in an anhydrous, non-protic solvent (e.g., toluene or THF).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (which may range from room temperature to reflux) and monitor its progress by TLC or GC analysis.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for a this compound-mediated hydrosilylation reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triethylsilane (TES) [organic-chemistry.org]
- 8. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 9. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis | Aure Chemical [aurechem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of Trimethylsilane and Triethylsilane as Reducing Agents in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. Among the milder and more selective alternatives to traditional metal hydride reagents, organosilanes have carved out a significant niche. This guide provides a detailed comparison of two common trialkylsilanes, trimethylsilane (TMS-H) and triethylsilane (TES-H), in their roles as reducing agents in organic synthesis. While triethylsilane is a well-documented and widely used reagent, comparative quantitative data for this compound is less common in the literature. This guide consolidates available experimental data and provides a framework for understanding their relative performance.
At a Glance: Key Differences and Performance Aspects
Trialkylsilanes, in conjunction with a Lewis acid or a transition metal catalyst, are excellent hydride donors for the reduction of a variety of functional groups. The primary distinction between this compound and triethylsilane lies in the steric bulk of the alkyl substituents on the silicon atom. This seemingly small structural difference can have a pronounced effect on their reactivity and selectivity.
| Property | This compound (TMS-H) | Triethylsilane (TES-H) |
| Formula | (CH₃)₃SiH | (C₂H₅)₃SiH |
| Molecular Weight | 74.20 g/mol | 116.28 g/mol |
| Boiling Point | 6.7 °C | 107 °C |
| Steric Hindrance | Lower | Higher |
| Hydride Donation | Potentially faster due to less steric hindrance | Generally effective and widely documented |
| Handling | Gas at room temperature, requires specialized handling | Liquid at room temperature, easier to handle |
Performance in the Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation in organic synthesis. Both this compound and triethylsilane can effect this reduction, typically in the presence of a strong acid or a Lewis acid to activate the carbonyl group.
General Reaction Scheme:
While direct comparative studies are limited, the general principles of steric hindrance suggest that this compound, being less bulky, might react faster in certain cases. However, triethylsilane is more commonly employed, and a wealth of experimental data supports its efficacy.
Table 1: Reduction of Representative Carbonyl Compounds with Triethylsilane
| Substrate | Catalyst/Acid | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 0.5 | 95 (as dibenzyl ether) | [1] |
| Acetophenone | BF₃·OEt₂ | CH₂Cl₂ | 1 | 98 (as ethylbenzene) | [1] |
| 4-Nitroacetophenone | BF₃ | CH₂Cl₂ | 2 | 92 (as 1-(4-nitrophenyl)ethanol) | [2] |
| Cyclohexanone | BF₃·OEt₂ | CH₂Cl₂ | 0.5 | 99 (as cyclohexanol) | [1] |
Performance in the Reduction of Imines
The reduction of imines to amines is another critical transformation, particularly in the synthesis of pharmaceutical intermediates. Similar to carbonyl reductions, this process is typically facilitated by the presence of an acid.
General Reaction Scheme:
Triethylsilane is a well-established reagent for this transformation. For instance, the reduction of N-sulfonyl aldimines to the corresponding N-alkylsulfonamides proceeds in high yields using a diiodine-triethylsilane system.[3]
Table 2: Reduction of a Representative Imine with Triethylsilane
| Substrate | Reagents | Solvent | Time (min) | Yield (%) | Reference |
| N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | I₂, HSiEt₃ | CH₂Cl₂ | 30 | 97 | [3] |
Specific experimental data for the reduction of imines with this compound is not well-documented in readily accessible literature, preventing a direct quantitative comparison.
Theoretical Considerations: Steric and Electronic Effects
The difference in the alkyl groups (methyl vs. ethyl) influences both the steric environment around the silicon hydride bond and the electronic properties of the molecule.
-
Steric Effects: The three ethyl groups of triethylsilane create a more sterically congested environment around the silicon-hydrogen bond compared to the three methyl groups of this compound. This increased bulk can lead to slower reaction rates, especially with sterically hindered substrates. Conversely, this greater steric hindrance may also lead to higher selectivity in reactions where differentiation between prochiral faces or sterically distinct functional groups is possible.[1]
-
Electronic Effects: Both methyl and ethyl groups are electron-donating. The slightly greater inductive effect of the ethyl groups in triethylsilane may subtly influence the hydridic character of the Si-H bond, potentially impacting its reactivity.[1]
Experimental Protocols
Reduction of m-Nitroacetophenone to m-Nitroethylbenzene with Triethylsilane and Boron Trifluoride
This procedure details the selective reduction of a ketone to a methylene group.[2]
Reagents:
-
m-Nitroacetophenone
-
Triethylsilane
-
Dichloromethane (anhydrous)
-
Boron trifluoride gas
-
Ice
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 20.9 g (0.180 mol) of triethylsilane in 80 mL of dichloromethane is placed in a dry, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a condenser.
-
The solution is stirred rapidly and cooled in an ice bath while boron trifluoride gas is introduced below the surface of the liquid at a moderate rate.
-
A solution of 16.5 g (0.100 mol) of m-nitroacetophenone in 80 mL of dichloromethane is added from the dropping funnel over 30-45 minutes.
-
The reaction mixture is stirred for an additional 2 hours at ice-bath temperature.
-
The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with two 25-mL portions of saturated sodium chloride, and dried with anhydrous sodium sulfate.
-
The solvent and excess silanes are removed by distillation.
-
The remaining liquid is distilled under reduced pressure to afford 8.33–8.38 g (91–92%) of pale yellow m-nitroethylbenzene.
General Procedure for the Reduction of N-Sulfonyl Aldimines with Triethylsilane and Iodine
This protocol provides a metal-free method for the synthesis of N-alkylsulfonamides.[3]
Reagents:
-
N-sulfonyl aldimine (0.2 mmol)
-
Iodine (0.1 mmol, 0.5 equiv)
-
Triethylsilane (0.4 mmol, 2.0 equiv)
-
Dichloromethane (2.0 mL)
Procedure:
-
To a solution of the N-sulfonyl aldimine (0.2 mmol) in dichloromethane (2.0 mL) are added iodine (0.1 mmol) and triethylsilane (0.4 mmol) at room temperature.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-alkylsulfonamide.
Visualizing the Reaction Pathway and Workflow
The following diagrams, generated using Graphviz, illustrate the general mechanistic pathway for the Lewis acid-catalyzed reduction of a carbonyl compound and a typical experimental workflow for such a reaction.
Caption: General mechanism of Lewis acid-catalyzed carbonyl reduction by a trialkylsilane.
Caption: Typical experimental workflow for a silane-mediated reduction.
Conclusion
Triethylsilane is a versatile, efficient, and well-documented reducing agent for a variety of functional groups in organic synthesis. Its liquid state at room temperature makes it a convenient reagent to handle in the laboratory. While this compound is theoretically a viable, less sterically hindered alternative, its gaseous nature and the lack of extensive comparative data in the literature make triethylsilane the more practical and predictable choice for most applications. Future research directly comparing the reactivity and selectivity of these two fundamental trialkylsilanes would be invaluable to the synthetic chemistry community.
References
Validation of Quantitative Analysis Using Trimethylsilyl Derivatization: A Comparison Guide
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For Researchers, Scientists, and Drug Development Professionals
In the field of quantitative analysis, particularly in chromatography, derivatization is a crucial step to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes. Trimethylsilyl (TMS) derivatization is one of the most widely used techniques due to its effectiveness in converting compounds with active hydrogen atoms (e.g., -OH, -COOH, -NH2, -SH) into their more volatile and stable TMS ethers, esters, or amines.[1][2][3] This guide provides an objective comparison of TMS derivatization with other common techniques, supported by experimental data, to aid researchers in method selection and validation for quantitative analysis.
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, precision, and accuracy of a quantitative method. The most common TMS derivatization agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4] While highly effective, it's important to consider alternatives based on the specific analyte and matrix.
The following table summarizes key quantitative performance data for TMS derivatization compared to an alternative silylation agent for the analysis of common analytes.
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [1] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [1] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [1] |
| Free Fatty Acids | HMDS + Catalyst | >0.999 | 2.5 (µg/mL) | 8.0 (µg/mL) | N/A | N/A | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; N/A: Not Available in the provided source.
Considerations for Method Selection
While TMS derivatization is robust, potential challenges include the moisture sensitivity of the reagents and derivatives, and the possibility of forming unexpected by-products or artifacts, which can complicate analysis.[6][7] For some applications, such as the analysis of amino acids and nucleotides, alternative methods like alkylation have shown better reproducibility and stability.[8] Automated derivatization systems can improve reproducibility and sample throughput by minimizing the instability of TMS derivatives over time.[9][10]
Experimental Workflow and Protocols
A typical workflow for quantitative analysis using TMS derivatization involves sample extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Figure 1. General experimental workflow for quantitative analysis using TMS derivatization.
Detailed Protocol: TMS Derivatization of Steroids in Urine
This protocol is adapted from a method for the analysis of anabolic androgenic steroids.[1]
-
Sample Preparation and Extraction:
-
To a sample vial, add the urine sample and perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours to cleave conjugated steroids.[1]
-
Adjust the pH to 9-10.
-
Perform liquid-liquid extraction with a suitable organic solvent like n-pentane.[1]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Develop a suitable temperature program to separate the analytes of interest.
-
Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for sensitive and selective quantification.
-
Application in Biological Systems: Steroidogenesis Pathway
TMS derivatization is frequently applied to quantify endogenous steroids in biological samples to study metabolic pathways like steroidogenesis. This is critical in drug development and clinical research to understand disease mechanisms and drug effects.
Figure 2. Simplified steroidogenesis pathway with key analytes for TMS derivatization.
Conclusion
Trimethylsilyl derivatization is a powerful and widely validated technique for the quantitative analysis of a broad range of polar compounds. Its high efficiency and the volatility of the resulting derivatives make it highly suitable for GC-MS applications.[2][4] However, careful consideration of the specific analytes, potential for artifact formation, and comparison with alternative methods is essential for robust and accurate method development.[6][8] The protocols and comparative data presented here serve as a guide for researchers to effectively validate and implement TMS derivatization in their quantitative analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. thescipub.com [thescipub.com]
- 5. researchgate.net [researchgate.net]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Silylation: Comparing Trimethylsilane Reagents, BSTFA, and MSTFA for Biological Sample Derivatization
In the analysis of biological samples via Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for compounds that are otherwise non-volatile or thermally unstable. By chemically modifying polar functional groups, derivatization increases analyte volatility, improves thermal stability, and enhances chromatographic resolution. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent of these techniques.
This guide provides an objective comparison of common silylating agents, focusing on the widely used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and contextualizing them with basic trimethylsilane reagents like Trimethylchlorosilane (TMCS). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their analytical needs.
Understanding the Reagents
Silylation involves a nucleophilic attack on the silicon atom of the silylating agent, displacing an active proton on functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH).[1] The result is a more volatile and thermally stable TMS-derivative amenable to GC-MS analysis.[1]
-
Trimethylchlorosilane (TMCS): As one of the simplest silylating reagents, TMCS is highly reactive. However, it produces corrosive hydrochloric acid (HCl) as a byproduct. Due to its high reactivity and the issues associated with its byproduct, TMCS is now more commonly used as a catalyst in small quantities (e.g., 1%) with other silylating agents like BSTFA to increase their silylating power, especially for sterically hindered compounds.[1][2]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a powerful and versatile silylating reagent suitable for a wide range of polar analytes, including alcohols, phenols, carboxylic acids, and amines.[2][3] A key advantage of BSTFA is that its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis.[4]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the most potent of the common silylating agents, MSTFA is known for its high reactivity.[1][2] Its primary byproduct, N-methyltrifluoroacetamide, is even more volatile than MSTFA itself, which is a significant advantage as it minimizes interference with early-eluting peaks in the chromatogram.[5] MSTFA is frequently preferred for challenging analytes like steroids.[6][7]
Performance Comparison
The choice of silylating agent is critical and depends on the specific analytes, the complexity of the sample matrix, and the desired stability of the derivatives.
| Feature | TMCS (as primary agent) | BSTFA | MSTFA |
| Reactivity | Very High | High, versatile[2][3] | Very High, often stronger than BSTFA[1][2] |
| Byproducts | Hydrochloric Acid (HCl) - Corrosive | Volatile, low interference[2][4] | Highly volatile, minimal interference[5] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis[1][8] | TMS derivatives are susceptible to hydrolysis[1][9] | TMS derivatives are susceptible to hydrolysis[10] |
| Common Analytes | Rarely used alone; catalyst for other reagents | Amino acids, steroids, phenols, fatty acids[3][4][11] | Steroids, amino acids, general metabolites[1][6][12] |
| Key Advantage | High reactivity (as catalyst) | Good general-purpose reagent[2] | Most powerful common TMS donor, very volatile byproducts |
| Disadvantage | Corrosive byproduct, can create artifacts | Less reactive than MSTFA for some compounds | Can be more aggressive, potential for artifacts[13] |
Quantitative Performance Data
The selection of a derivatization agent can significantly influence quantitative performance metrics such as linearity, limits of detection (LOD), and precision. The following table summarizes representative performance data for the analysis of anabolic steroids using different reagents.
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | <10 | [14] |
| Testosterone | MSTFA/ NH4I/ Ethanethiol | >0.99 | 0.5 | 1.5 | <8 | [14] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | <12 | [14] |
Visualizing the Process and Comparison
Diagrams can clarify complex workflows, chemical reactions, and logical relationships between these reagents.
Experimental Protocols
Adherence to a precise and consistent protocol is essential for achieving reproducible results. The following are general guidelines that may require optimization for specific analytes or sample matrices.
Prerequisite: Sample Preparation
Proper sample preparation is crucial for successful derivatization. Aqueous samples must be completely dry, as moisture will hydrolyze both the silylating reagents and the TMS-derivatives, leading to poor yields and instability.[4][8]
-
Transfer: Transfer a known quantity of the sample extract into a GC vial.
-
Dry: Evaporate the sample to complete dryness, typically under a gentle stream of high-purity nitrogen gas at approximately 60-70°C.[4] For aqueous samples, azeotropic removal of water can be ensured by adding a solvent like methylene chloride and evaporating again.[8]
Protocol 1: Derivatization of Amino Acids with BSTFA + 1% TMCS
This protocol is adapted from standard procedures for amino acid analysis.[4][15]
-
Reagent Addition: To the dried sample residue in the GC vial, add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).[4][15]
-
Silylation: Add 100 µL of BSTFA containing 1% TMCS.[4] The ratio should be at least 2:1 of reagent to active hydrogens.[3]
-
Mixing: Tightly cap the vial and mix the contents thoroughly by vortexing for 1 minute.[4]
-
Reaction: Heat the vial at 100°C for 30 minutes in a heating block or oven.[4][15] (Note: Optimal time and temperature may vary, from 60°C for 15 minutes to 150°C for several hours depending on the analyte).[8]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Steroids or General Metabolites with MSTFA
This protocol is effective for a broad range of metabolites, including steroids.[6][11][12]
-
Reagent Addition: To the dried sample residue, add 50-100 µL of MSTFA. A solvent is not always necessary as MSTFA can act as its own solvent, but pyridine or acetonitrile can be used.[3][16] For enhanced reactivity with keto-groups, catalysts like ammonium iodide (NH4I) and a reducing agent like ethanethiol can be added.[14]
-
Mixing: Tightly cap the vial and vortex to ensure the sample is fully dissolved.
-
Reaction: Heat the vial at 60-70°C for 30-60 minutes.[11][17] Some studies have shown that microwave-accelerated derivatization can reduce this time to as little as 1 minute.[6]
-
Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected for GC-MS analysis.
Conclusion and Recommendations
The choice between this compound reagents, BSTFA, and MSTFA is a critical decision in the development of robust GC-MS methods for biological samples. While simple reagents like TMCS are primarily used as catalysts, the workhorses of modern silylation are BSTFA and MSTFA.
-
BSTFA stands out as a highly versatile, all-purpose silylating reagent, effective for a broad spectrum of compound classes. Its volatile byproducts and proven reliability make it an excellent choice for general metabolomics and routine analyses.[2]
-
MSTFA is the more powerful option, often providing higher reaction yields and being the reagent of choice for difficult-to-derivatize compounds like steroids.[6][7] Its extremely volatile byproducts are a distinct advantage, ensuring minimal chromatographic interference.[5]
Ultimately, the optimal derivatization strategy must be tailored to the specific analytical challenge. Factors such as the steric hindrance of the target analytes, the required stability of the derivatives, and the overall goals of the study should guide the researcher's choice. By understanding the properties of each reagent and adhering to carefully optimized protocols, researchers can ensure the generation of high-quality, reproducible data for their biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. theses.cz [theses.cz]
A Comparative Guide to Silane Precursors for Advanced SiC and SiCN Coatings
For researchers, scientists, and professionals in materials science and engineering, the selection of an appropriate precursor is a critical step in depositing high-performance silicon carbide (SiC) and silicon carbonitride (SiCN) coatings. This guide provides a comparative analysis of common silane precursors, supported by experimental data, to inform the selection process for specific applications.
The choice of precursor significantly influences the deposition process and the resulting coating's properties, including its mechanical strength, thermal stability, and chemical resistance. This analysis focuses on precursors utilized in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD), two of the most prevalent techniques for fabricating SiC and SiCN thin films.
Comparative Analysis of Silane Precursors for SiC Coatings
The deposition of SiC coatings often involves the use of a silicon precursor in conjunction with a carbon source. However, single-source precursors containing both silicon and carbon are also employed. The selection of the silicon precursor impacts growth rate, surface morphology, and defect density.
Table 1: Comparison of Silane Precursors for SiC Coatings
| Precursor System | Growth Rate | Surface Morphology | Defect Density | Key Performance Characteristics |
| Silane (SiH₄) + Hydrocarbon (e.g., C₃H₈, C₂H₄) | Moderate (5-10 µm/hr)[1] | Good, but can be prone to step-bunching. Ethylene (C₂H₄) generally yields better surface roughness than propane (C₃H₈).[1] | Moderate. Prone to gas-phase nucleation which can increase defect density.[1] | Breakdown Voltage: Standard for high-voltage devices. On-Resistance: Standard. Electron Mobility: Good.[1] |
| Dichlorosilane (SiH₂Cl₂) + Hydrocarbon | Higher than silane at all growth pressures.[2] | Increased roughness at higher pressures attributed to excessive HCl etching.[3] | Reduces precursor losses and suppresses the formation of elemental Si at lower pressures.[3] | Leads to increased growth rate compared to silane.[2][3] |
| Silicon Tetrachloride (SiCl₄) + Hydrocarbon | Dependent on carbon source; C₂H₄ yields a higher growth rate than CH₄.[4] | Can achieve superconformal growth via pulsed CVD.[5][6][7] | High chlorine surface coverage can inhibit growth, enabling superconformal deposition.[5][6] | Excellent for coating complex geometries due to the potential for superconformal deposition.[5][6][7] |
| Methyltrichlorosilane (MTS, CH₃SiCl₃) | Faster deposition rate than more stable precursors like dichloromethylsilane.[8] | Morphology is temperature-dependent.[8] | A widely used single-source precursor.[8] | Allows for a wide range of allowable deposition temperatures.[8] |
| Hexamethyldisilane (HMDS, Si₂(CH₃)₆) | High (up to 7 µm/hr at 1350°C).[1] | Can achieve good morphology, but often requires high growth temperatures.[1] | Generally lower probability of gas-phase nucleation compared to silane systems.[1] | Breakdown Voltage: Suitable for high-voltage applications. On-Resistance: Potentially lower due to higher quality crystal growth. Electron Mobility: Can be improved due to better crystal quality.[1] |
The mechanical properties of SiC coatings are a key performance indicator. As shown in Table 2, the hardness and elastic modulus can be substantial, making SiC an excellent choice for protective coatings.
Table 2: Mechanical Properties of SiC Coatings
| Property | Value | Reference |
| Hardness | ~35 GPa (at room temperature) | [9] |
| 27.7–30.3 GPa | [10] | |
| ≥ 22 GPa (HV10) | [11] | |
| Elastic Modulus | 340 to 400 GPa (at room temperature) | [9] |
| 380 to 430 GPa | [11] |
Comparative Analysis of Silane Precursors for SiCN Coatings
SiCN coatings offer a unique combination of properties, including high hardness, good thermal stability, and tunable electrical and optical characteristics. The properties of SiCN films are highly dependent on the precursor chemistry and deposition parameters.
A variety of single-source organosilicon precursors are utilized for SiCN deposition, often in conjunction with a nitrogen source like ammonia (NH₃) or nitrogen (N₂) gas.
Table 3: Comparison of Silane Precursors for SiCN Coatings
| Precursor | Deposition Method | Key Coating Properties |
| Hexamethyldisilazane (HMDS) | PECVD | Can be used to deposit amorphous SiCₓNᵧ films.[12][13] |
| Bis(dimethylamino)dimethylsilane | Not specified | Single-source precursor for SiCₓNᵧ films.[13] |
| Tris(dimethylamino)silane | Not specified | Single-source precursor for SiCₓNᵧ films.[13] |
| 1,3,5-tri(isopropyl)cyclotrisilazane (TICZ) | ALD/Remote Plasma | A new precursor enabling deposition at temperatures as low as 50°C. The C/N ratio can be modulated by process conditions.[14] |
| Bis(trimethylsilyl)phenylamine | PECVD | A novel single-source precursor for SiCN film preparation.[12] |
The composition and mechanical properties of SiCN films can be tailored over a wide range by adjusting the deposition conditions.
Table 4: Range of Properties for SiCN Coatings
| Property | Range of Values | Notes |
| Composition | 24.1 < Si < 44.0 at. %, 22.4 < C < 56.1 at. %, 1.6 < N < 51.9 at. % | Dependent on deposition conditions.[12] |
| Hardness | 16.2 to 34.4 GPa | Dependent on synthesis conditions.[12] |
| Contact Angle | 37° to 67° | [12] |
| Optical Band Gap | 1.81 to 2.53 eV | [12] |
| Surface Roughness | ~0.2 nm | [12] |
Experimental Methodologies
The data presented in this guide is derived from studies employing various deposition and characterization techniques. A general workflow for the deposition and characterization of SiC and SiCN coatings is outlined below.
Deposition Protocol: Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films.[15] The process involves the flow of volatilized precursors over a heated substrate, leading to thermal decomposition and film deposition.
References
- 1. benchchem.com [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the Hardness and Elastic Modulus of Phases in SiC-Reinforced Al Composite: Role of La and Ce Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CeramTec Silicon Carbide (SiC/SiSiC/SSiC) [ceramtec-industrial.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Vapor Deposition | [gelest.com]
Enhancing GC-MS Analysis: A Guide to the Accuracy and Reproducibility of Trimethylsilane Derivatization
For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of analytes is a critical step to improve volatility and thermal stability, thereby enabling robust and sensitive analysis. Among the various derivatization techniques, trimethylsilane (TMS) derivatization is a widely adopted method. This guide provides an objective comparison of TMS derivatization's performance, supported by experimental data, to offer insights into its accuracy and reproducibility.
The Imperative of Derivatization in GC-MS
Many biologically significant compounds, such as amino acids, sugars, and organic acids, are non-volatile and polar, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization chemically modifies these compounds by replacing active hydrogen atoms on polar functional groups (e.g., -OH, -NH, -COOH, -SH) with a trimethylsilyl group.[3] This process, known as silylation, increases the volatility and thermal stability of the analytes, making them amenable to GC separation and subsequent mass spectrometric detection.[3][4]
Accuracy and Reproducibility: Manual vs. Automated TMS Derivatization
A significant factor influencing the accuracy and reproducibility of TMS derivatization is the choice between manual and automated procedures. While manual derivatization is common, it is susceptible to variability due to human error and the inherent instability of many TMS derivatives over time.[5][6] This instability can lead to reduced recoveries and variability among samples injected at different intervals.[5][6]
Automated online derivatization systems offer a compelling alternative by minimizing these challenges.[5][7] By automating the process, samples are derivatized immediately before injection into the GC-MS system, which reduces the degradation of unstable metabolites and improves throughput by allowing for sample overlapping.[5][6][7]
Comparative Data: Manual vs. Automated TMS Derivatization
A study comparing manual and automated TMS methods on various matrices demonstrated the superior reproducibility of the automated approach.[5] The automated method not only showed higher peak intensities for most identified metabolites but also a greater number of metabolite detections.[5]
| Matrix | Method | Total Metabolite Detections | Total Ion Chromatogram (TIC) Area | Reference |
| Wine | Manual | 115 | 1.8E+10 | [5] |
| Automated | 123 | 2.1E+10 | [5] | |
| Plasma | Manual | 89 | 1.2E+10 | [5] |
| Automated | 98 | 1.5E+10 | [5] |
Furthermore, the reproducibility, as indicated by the Relative Standard Deviation (%RSD), was significantly better with the automated method for a majority of metabolites.[5] For instance, in a standard mix, the %RSD for many compounds was lower with the automated protocol.[5] Similarly, a separate study on amino acid standards using an automated online derivatization protocol achieved an average RSD of 5.85%, highlighting its high reproducibility.[7] Generally, an RSD of less than 10-15% is considered good for GC-MS metabolomics studies.[7]
Experimental Protocols for TMS Derivatization
A typical TMS derivatization protocol involves two key steps: methoximation followed by silylation.
1. Methoximation: This initial step is crucial for compounds with aldehyde and keto groups. It stabilizes these functional groups by converting them into their methoxime derivatives, which prevents the formation of multiple tautomeric isomers during the subsequent silylation step.[3]
-
Reagent: Methoxyamine hydrochloride (MOX) in pyridine.
-
Procedure: A solution of MOX is added to the dried sample extract. The mixture is then incubated to ensure the reaction goes to completion.[3][7]
2. Silylation: Following methoximation, a silylating agent is added to replace the active hydrogens on polar functional groups with TMS groups.
-
Common Reagents:
-
Procedure: The silylating reagent is added to the sample after methoximation, and the mixture is incubated.[7][8] The reaction time and temperature are critical parameters that need to be optimized.[8][9]
Experimental Workflow for Automated TMS Derivatization
Caption: Automated two-step TMS derivatization workflow.
Factors Influencing Accuracy and Reproducibility
Several factors can impact the success of TMS derivatization and the reliability of subsequent GC-MS analysis.
-
Moisture: TMS reagents are highly sensitive to moisture, which can lead to their degradation and the hydrolysis of the TMS derivatives.[7][9] Therefore, all samples, solvents, and labware must be anhydrous.
-
Reagent Stability and Excess: Silylating reagents have a limited shelf life, especially after opening.[8] It is also crucial to use a sufficient excess of the derivatizing reagent to drive the reaction to completion.[9]
-
Reaction Conditions: Time and temperature of the incubation steps are critical for complete derivatization.[8][9] Insufficient reaction time or temperature can lead to incomplete derivatization and inaccurate quantification.
-
Derivative Stability: TMS derivatives of certain compounds can be unstable, especially when exposed to room temperature for extended periods.[5][10] Storing derivatized samples at low temperatures (e.g., 4°C or -20°C) can significantly improve their stability.[10][11] For instance, at -20°C, TMS derivatives can remain stable for up to 72 hours.[10]
-
Matrix Effects: The sample matrix can interfere with the derivatization process and the chromatographic analysis, leading to signal suppression or enhancement.[12][13] This can affect the accuracy of quantification.
Logical Relationships of Factors Affecting TMS Derivatization
Caption: Key factors influencing the accuracy and reproducibility of TMS derivatization.
Comparison with Alternative Derivatization Methods
While TMS derivatization is highly effective, other methods are also available, each with its own advantages and disadvantages.
-
Acylation: This method reduces the polarity of amino, hydroxyl, and thiol groups. Acyl derivatives are generally more stable than their TMS counterparts. However, the reaction byproducts, such as acids, may need to be removed before GC analysis.[2]
-
Alkylation (e.g., Methylation): This technique is commonly used for fatty acids. Acid-catalyzed methylation is one such method.
-
Chloroformate Derivatization: Derivatization with reagents like methyl chloroformate can be effective for amino acid analysis. However, the highly exothermic reaction under alkaline conditions can lead to protein and peptide hydrolysis in biological samples.[14]
A systematic comparison of four derivatization methods for the quantitative analysis of fatty acids in oils found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation was the least labor-intensive and most accurate in terms of both reproducibility and derivatization efficiency.[15] Another study comparing silylation (using MTBSTFA) and chloroformate derivatization (using ECF) for amino acid analysis in PM2.5 samples highlighted differences in separation efficiency for isomers.[1]
Summary of Derivatization Method Comparisons
| Derivatization Method | Target Analytes | Advantages | Disadvantages |
| Trimethylsilylation (TMS) | Wide range (alcohols, phenols, carboxylic acids, amines, amides)[9] | Versatile, well-established, good volatility enhancement[4] | Derivatives can be moisture-sensitive and unstable[5][8][10] |
| Acylation | Highly polar, multi-functional compounds (carbohydrates, amino acids)[2] | Derivatives are often more stable than TMS derivatives[2] | May require removal of acidic byproducts[2] |
| Alkylation (Methylation) | Fatty acids, organic acids | Good for specific compound classes | Less versatile than silylation |
| Chloroformate Derivatization | Amino acids | Good for enantiomeric separation[14] | Can cause hydrolysis of proteins/peptides in biological samples[14] |
Conclusion
This compound derivatization remains a cornerstone technique for the GC-MS analysis of a wide array of non-volatile compounds. The accuracy and reproducibility of this method are significantly enhanced through automation, which minimizes sample degradation and human error. Careful control of experimental parameters, particularly the exclusion of moisture, use of fresh reagents, and optimization of reaction conditions, is paramount to achieving reliable and quantifiable results. While alternative derivatization methods exist and may be advantageous for specific applications, the versatility and extensive body of literature supporting TMS derivatization ensure its continued prominence in research, clinical, and industrial laboratories. For high-throughput applications and studies demanding the utmost precision, investing in automated derivatization systems is a strategic approach to maximizing the quality and reliability of GC-MS data.
References
- 1. mdpi.com [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Trimethylsilane (3MS) and Tetramethylsilane (4MS) for Diffusion Barrier Films
In the relentless pursuit of miniaturization and enhanced performance in semiconductor devices, the integrity of diffusion barrier films is paramount. These ultrathin layers are critical in preventing the migration of copper into the dielectric material, a phenomenon that can lead to device failure. The choice of precursor material for the deposition of these films by plasma-enhanced chemical vapor deposition (PECVD) significantly influences their properties. This guide provides a detailed comparison of two commonly used organosilane precursors, Trimethylsilane (3MS) and Tetramethylsilane (4MS), for the fabrication of silicon carbonitride (α-SiCN:H) and silicon oxycarbide (SiCOH) diffusion barrier films.
Performance Comparison: 3MS vs. 4MS
The selection between 3MS and 4MS as a precursor for diffusion barrier films involves a trade-off between achieving a low dielectric constant (k-value) and ensuring robust barrier properties. The experimental data from various studies highlights these differences.
Films derived from 4MS tend to have a higher carbon content, which can contribute to a lower dielectric constant, a desirable characteristic for reducing parasitic capacitance in interconnects.[1] However, this higher carbon concentration can also lead to increased porosity within the film, potentially compromising its effectiveness as a diffusion barrier and its resistance to moisture.[1]
Conversely, films deposited using 3MS have demonstrated superior barrier performance against copper diffusion.[2][3] This improved barrier property makes 3MS a strong candidate for applications where reliability is the primary concern. One study found that the dielectric constant of an α-SiCN:H film deposited using 3MS was 4.81, which was lower than the 5.68 value obtained for a film deposited with 4MS under similar conditions.[4] However, another study noted that a higher intensity of Si-CH3 stretching modes in 3MS-derived films might suggest a more porous structure, a point that requires careful consideration of the overall deposition process and its impact on the final film properties.[4]
Quantitative Data Summary
The following tables summarize the key performance metrics of diffusion barrier films deposited using 3MS and 4MS from various research findings.
Table 1: Dielectric Constant of α-SiCN:H Films
| Precursor | Dielectric Constant (k) | Reference |
| This compound (3MS) | 4.81 | [4] |
| Tetramethylsilane (4MS) | 5.68 | [4] |
Table 2: General Properties of α-SiC:H Films
| Property | This compound (3MS) | Tetramethylsilane (4MS) | Reference |
| Carbon Content | Lower | Higher | [1] |
| Dielectric Constant | Potentially higher | Potentially lower | [1] |
| Cu Barrier Property | Superior | --- | [1] |
| Moisture Resistance | --- | Degraded | [1] |
| Thermal Stability | Stable up to 500°C | Stable up to 500°C | [1] |
Experimental Protocols
The properties of the deposited films are highly dependent on the PECVD process parameters. Below is a representative experimental protocol for the deposition of α-SiCN:H films using 3MS and 4MS precursors.
Deposition System: Plasma-Enhanced Chemical Vapor Deposition (PECVD) chamber.
Substrate: P-type silicon wafer.
Precursors and Carrier Gases:
-
3MS Run: this compound (3MS), Ammonia (NH3), and Helium (He) or Nitrogen (N2) as a carrier gas.
-
4MS Run: Tetramethylsilane (4MS), Ammonia (NH3), and Helium (He) or Nitrogen (N2) as a carrier gas.
Deposition Parameters:
| Parameter | 3MS Deposition | 4MS Deposition |
| 3MS Flow Rate | 10 - 50 sccm | --- |
| 4MS Flow Rate | --- | 10 - 50 sccm |
| NH3 Flow Rate | 20 - 100 sccm | 20 - 100 sccm |
| Carrier Gas (He/N2) Flow Rate | 100 - 500 sccm | 100 - 500 sccm |
| Chamber Pressure | 1 - 5 Torr | 1 - 5 Torr |
| RF Power | 50 - 200 W | 50 - 200 W |
| Substrate Temperature | 300 - 400 °C | 300 - 400 °C |
Post-Deposition Annealing:
-
Temperature: 400 - 450 °C
-
Ambient: Argon (Ar) or Nitrogen (N2)
-
Duration: 30 minutes
Characterization Techniques:
-
Film Thickness and Refractive Index: Ellipsometry.
-
Chemical Bonding: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Electrical Properties (Dielectric Constant, Leakage Current, Breakdown Voltage): Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on Metal-Insulator-Semiconductor (MIS) capacitor structures.
-
Barrier Properties: Secondary Ion Mass Spectrometry (SIMS) depth profiling of copper diffusion after thermal stress.
Logical Workflow for Precursor Comparison
The process of comparing 3MS and 4MS for diffusion barrier films follows a structured workflow, from precursor selection to performance evaluation.
Caption: Workflow for comparing 3MS and 4MS as precursors for diffusion barrier films.
Chemical Structure and Fragmentation
The difference in the chemical structure of 3MS and 4MS is the primary reason for the observed variations in film properties.
Caption: Molecular structures of 3MS and 4MS and their potential fragmentation in plasma.
In the PECVD plasma, the Si-H bond in 3MS is weaker than the Si-C bonds and is readily broken, leading to the formation of Si-H containing radicals. This can influence the subsequent film formation chemistry. 4MS, lacking a Si-H bond, primarily fragments into silicon- and carbon-containing radicals. The higher methyl group content in 4MS is a direct contributor to the increased carbon incorporation in the resulting films.
Conclusion
The choice between this compound and Tetramethylsilane for depositing diffusion barrier films is application-specific. For applications demanding the lowest possible dielectric constant, where a slight compromise in barrier performance might be acceptable, 4MS can be a suitable precursor. However, for high-reliability applications where robust copper diffusion barrier performance is critical, 3MS appears to be the more prudent choice. The optimization of PECVD process parameters is crucial in tailoring the film properties to meet the specific requirements of the semiconductor device. Further research focusing on hybrid precursor systems and advanced deposition techniques may offer pathways to decouple the relationship between low dielectric constant and barrier integrity.
References
A Head-to-Head Battle: Microwave-Assisted Versus Conventional TMS Derivatization for GC-MS Analysis
For researchers, scientists, and drug development professionals seeking to optimize their gas chromatography-mass spectrometry (GC-MS) workflows, the choice of derivatization technique is a critical juncture. Trimethylsilyl (TMS) derivatization, a cornerstone for rendering polar analytes volatile, has traditionally relied on lengthy heating protocols. However, the advent of microwave-assisted derivatization promises a significant leap forward in efficiency. This guide provides a comprehensive, data-driven comparison of these two methodologies, offering insights into their performance, protocols, and impact on analyte stability.
Executive Summary
Microwave-assisted TMS derivatization presents a compelling alternative to conventional heating methods, primarily by drastically reducing reaction times from hours to mere minutes without compromising analytical quality.[1] For instance, studies have shown that sample preparation time can be slashed from approximately 120 minutes to just 6 minutes using microwave irradiation, with no discernible loss of qualitative or quantitative information for a range of metabolites.[1] This acceleration in workflow can significantly enhance laboratory throughput. While conventional methods remain a reliable standard, the evidence suggests that microwave-assisted procedures can offer comparable, and in some cases, superior results in a fraction of the time.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics for microwave-assisted versus conventional TMS derivatization based on published experimental data.
| Parameter | Microwave-Assisted Derivatization | Conventional Derivatization | Key Observations |
| Reaction Time | 2 - 6 minutes | 30 - 120 minutes | Microwave-assisted methods offer a dramatic reduction in reaction time, significantly increasing sample throughput.[1][2] |
| Derivatization Efficiency | Comparable or higher yields in a shorter time. A study on 2-hydroxybutyrate showed a relative response factor of 0.75 compared to conventional heating in just 2 minutes.[2] Another study on phenolic acids reported comparable or even greater peak areas with microwave derivatization. | Established and effective, but requires significantly longer heating to achieve complete derivatization. | For many compounds, microwave derivatization can achieve similar or better efficiency in a fraction of the time. |
| Analyte Suitability | Broad applicability across various metabolite classes including amino acids, sugars, and organic acids.[1][3] | Well-established for a wide range of polar analytes. | Both methods are versatile, but the speed of the microwave approach is advantageous for high-throughput screening. |
| Potential for Degradation | A concern for thermally labile compounds, as rapid, localized heating can potentially lead to degradation.[4] | Slower, more controlled heating may be gentler for some sensitive analytes, though prolonged exposure to heat can also cause degradation.[4] | The stability of TMS derivatives themselves can be a concern regardless of the heating method, with some degrading over a 48-hour period.[5] |
| Reproducibility | Can offer high reproducibility, especially with automated systems that ensure consistent reaction conditions. | Generally considered reproducible, but longer reaction times can introduce more variability. | Automation can enhance the reproducibility of both methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both microwave-assisted and conventional TMS derivatization.
Conventional TMS Derivatization Protocol
This protocol is a standard two-step procedure involving methoximation followed by silylation.
1. Methoxyimation:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute.
-
Incubate at 60°C for 45 minutes in a heating block or oven.
2. Silylation:
-
To the methoximated sample, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Microwave-Assisted TMS Derivatization Protocol
This protocol significantly shortens the incubation times.
1. Methoxyimation:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute.
-
Heat in a microwave reactor at 100°C for 3 minutes.
2. Silylation:
-
To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.
-
Vortex for 1 minute.
-
Heat in a microwave reactor at 100°C for 3 minutes.
-
Cool to room temperature before GC-MS analysis.
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
The choice between microwave-assisted and conventional TMS derivatization ultimately depends on the specific needs and constraints of the laboratory.
Microwave-assisted derivatization is highly recommended for:
-
High-throughput environments: The dramatic reduction in reaction time allows for the processing of a larger number of samples in a given timeframe.
-
Rapid screening applications: When speed is paramount, microwave methods provide a clear advantage.
-
Laboratories seeking to improve workflow efficiency: The automation potential of microwave systems can further streamline the derivatization process.
Conventional derivatization may be preferred when:
-
Working with extremely thermolabile compounds: The slower, more controlled heating of conventional methods may be beneficial for analytes prone to degradation, although this should be empirically verified.[4]
-
Microwave instrumentation is not available: Conventional heating blocks and ovens are standard laboratory equipment.
-
Following established, validated protocols: In regulated environments, adhering to well-documented and validated conventional methods may be necessary.
References
- 1. A rapid microwave-assisted derivatization of bacterial metabolome samples for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Development of microwave-assisted derivatization followed by gas chromatography/mass spectrometry for fast determination of amino acids in neonatal blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylsilane in Low-Temperature Deposition: A Comparative Performance Evaluation
For researchers, scientists, and drug development professionals seeking optimal materials and methods for thin-film deposition, this guide provides an objective comparison of Trimethylsilane (3MS) against other common silicon precursors for low-temperature applications. This analysis is supported by experimental data to inform the selection of the most suitable precursor for specific needs in semiconductor manufacturing, medical device coating, and pharmaceutical packaging.
This compound, an organosilicon compound with the formula (CH₃)₃SiH, is increasingly utilized as a precursor in plasma-enhanced chemical vapor deposition (PECVD) and atomic layer deposition (ALD) for creating high-quality thin films at low temperatures. Its adoption is driven by its non-pyrophoric nature, making it a safer alternative to the traditionally used silane (SiH₄) gas[1][2]. This guide evaluates the performance of 3MS in the deposition of critical materials such as silicon dioxide (SiO₂), silicon carbide (SiC), and silicon carbonitride (SiCN), comparing its performance with alternative precursors like Tetramethylsilane (4MS), silane, and various aminosilanes.
Comparative Performance Data
The selection of a silicon precursor significantly impacts the deposition process and the resulting film's characteristics. The following tables summarize key performance indicators for this compound and its alternatives in low-temperature deposition processes.
Deposition of Low-k Dielectric Films (SiCOH)
Low-k dielectric films are crucial for reducing resistance-capacitance (RC) delay in integrated circuits. Organosilicate glasses (OSG), a type of SiCOH film, are often deposited using PECVD at low temperatures.
| Precursor | Deposition Temperature (°C) | Dielectric Constant (k) | Refractive Index | Hardness (GPa) | Modulus (GPa) | Reference |
| This compound (3MS) | 200 - 400 | 2.6 - 3.2 | ~1.45 | - | - | [3] |
| Tetramethylsilane (4MS) | 200 - 400 | > 3.0 | ~1.46 | - | - | [4] |
| Diethoxymethylsilane (DEMS) | Not specified | Lower than 3MS | Not specified | Higher than 3MS | Higher than 3MS | [5] |
| Methylsilane (1MS) | Not specified | 2.4 - 2.6 (after annealing) | Varies with methyl content | Varies with precursor | - | [6] |
| Dimethylsilane (2MS) | Not specified | 2.4 - 2.6 (after annealing) | Varies with methyl content | Varies with precursor | - | [6] |
| Vinylthis compound (VTMS) | 30 - 150 | 2.0 (after annealing) | 1.40 (after annealing) | - | - | [7] |
Deposition of Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) Films
SiC and SiCN films are valued for their hardness, chemical inertness, and utility as diffusion barriers. Low-temperature deposition is critical for applications involving thermally sensitive substrates.
| Precursor | Film Type | Deposition Temperature (°C) | Deposition Rate (nm/min) | Hardness (GPa) | Dielectric Constant (k) | Reference |
| This compound (3MS) | a-SiC:H | 200 - 400 | ~800 | - | - | [8] |
| This compound (3MS) | a-SiCN:H | Not specified | - | - | 4.81 | [9] |
| Tetramethylsilane (4MS) | SiC:H | 100 - 400 | Increases with temperature | - | - | [10] |
| Tetramethylsilane (4MS) | a-SiCN:H | Not specified | - | - | 5.68 | [9] |
| Monomethylsilane | SiC | Room Temperature | - | - | - | [11] |
Deposition of Silicon Dioxide (SiO₂) Films
Low-temperature SiO₂ deposition is essential for applications such as gate dielectrics and passivation layers on temperature-sensitive materials.
| Precursor | Deposition Temperature (°C) | Deposition Rate (Å/cycle) | Refractive Index | Dielectric Constant (k) | Reference |
| Tetramethylsilane (4MS) | 100 - 200 | Not applicable (PECVD) | Decreases with temperature | Increases with temperature | [12][13] |
| 3-aminopropyltriethoxysilane (APTES) | 120 - 200 | ~0.85 | ~1.46 | 3.9 | [14][15] |
| Tris(dimethylamino)silane (TDMAS) | 250 - 400 | 0.88 - 0.98 | - | - | [16] |
| Bis(ethyl-methyl-amino)silane (BEMAS) | 250 - 400 | ~1.0 | - | - | [16] |
| AP-LTO® 330 | 80 - 350 | 1.5 - 2.2 | - | - | [5] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for low-temperature deposition using this compound.
PECVD of Amorphous Silicon Carbide (a-SiC:H) from this compound
This protocol describes the deposition of a-SiC:H films in a commercial PECVD reactor[8].
-
Precursor: this compound (3MS)
-
Carrier Gas: Argon (Ar) or Nitrogen (N₂)
-
Substrate Temperature: 200 - 400°C
-
RF Power: 100 - 600 W
-
Pressure: 2 - 8 Torr
-
Gas Flow Rates: 3MS flow varied from 25 to 100 sccm
-
Electrode Spacing: Varied to control particle formation
-
Characterization: Film thickness and refractive index were measured by ellipsometry and an n&k analyzer. Stoichiometry was determined by X-ray Photoelectron Spectroscopy (XPS). Dielectric constant was measured using capacitance-voltage (CV) techniques.
PECVD of Low-k α-SiCO:H Films from this compound
This protocol outlines the deposition of low-k films for interlayer dielectric applications[3].
-
Precursors: this compound (3MS), Helium (He), and Nitrous Oxide (N₂O)
-
Deposition Tool: Standard PECVD equipment
-
Post-Deposition Annealing: 400°C
-
Characterization: Film composition and structure were analyzed using Rutherford Backscattering Spectrometry (RBS) and Fourier Transform Infrared Spectroscopy (FTIR). Electrical characteristics, including leakage current density and breakdown field, were also evaluated.
Visualization of the Comparative Evaluation Workflow
The following diagram illustrates the logical workflow for a comprehensive performance evaluation of silicon precursors for low-temperature deposition.
Caption: Workflow for evaluating silicon precursors.
Conclusion
This compound presents a compelling option for the low-temperature deposition of various thin films, offering a balance of safety and performance. For low-k dielectric applications, while other precursors like VTMS may achieve lower dielectric constants after annealing, 3MS provides a reliable process with good electrical properties[3][7]. In the realm of hard coatings, 3MS demonstrates high deposition rates for a-SiC:H and is effective in producing SiCN barrier films[8][9].
The choice of precursor will ultimately depend on the specific requirements of the application, including the desired film properties, thermal budget of the substrate, and safety considerations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals to make informed decisions in the selection of silicon precursors for their low-temperature deposition processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Low Temperature Silicon Dioxide Thin Films Deposited Using Tetramethylsilane for Stress Control and Coverage Applications | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 16. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Alternative Silylating Reagents for Amine Protection
In the landscape of synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the protection of amine functionalities is a critical step to ensure selectivity and achieve desired transformations. While trimethylsilyl (TMS) groups, often introduced by trimethylsilane or its derivatives, have been a conventional choice, a range of alternative silylating agents offer distinct advantages in terms of stability, selectivity, and orthogonality. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The choice of a silyl protecting group is dictated by the specific requirements of the synthetic route, including the reaction conditions the protected amine must withstand and the desired deprotection strategy. The stability of the silyl-amine bond is largely influenced by the steric bulk of the substituents on the silicon atom.[1][2] Generally, bulkier silyl groups confer greater stability.[2]
Comparative Analysis of Silylating Agents
The following table summarizes the key characteristics and performance of common silylating agents used for amine protection, offering a direct comparison with the widely used trimethylsilyl group.
| Silyl Group | Common Reagent(s) | Key Characteristics | Relative Stability (Acidic Media)[1][3][4] | Relative Stability (Basic Media)[4][5] |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6] | Highly reactive, easy to introduce and remove.[7] Sensitive to acidic and aqueous conditions.[7] | 1 | 1 |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl), Triethylsilyl triflate (TESOTf)[6] | More stable than TMS, offering a balance between reactivity and stability.[6] Can be selectively removed in the presence of bulkier silyl groups.[6] | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), tert-Butyldimethylsilyl triflate (TBDMSOTf), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[6][8] | Significantly more stable than TMS and TES, widely used for its robustness.[7] Resistant to a broader range of reaction conditions.[6] | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl), Triisopropylsilyl triflate (TIPSOTf)[6] | Highly sterically hindered, providing excellent stability.[6] Often used for the protection of primary amines in the presence of other nucleophiles.[3] | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl)[1] | Offers exceptional stability, particularly under acidic conditions, due to its steric bulk and electronic properties.[1][3] | 5,000,000 | ~20,000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation of amines. The following methodologies are representative for the introduction and removal of various silyl protecting groups.
Protocol 1: General Procedure for Silylation of Primary and Secondary Amines using Silyl Chlorides
This protocol is a general method adaptable for TMSCl, TESCl, TBDMSCl, TIPSCl, and TBDPSCl.
Materials:
-
Amine substrate (1.0 equiv)
-
Silyl chloride (1.1-1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Imidazole) (1.2-2.0 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 5-10 minutes at room temperature. For less reactive amines or bulkier silyl chlorides, imidazole is often a more effective base.[6]
-
Add the silyl chloride dropwise to the stirred solution. The reaction may be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with TMSCl are often rapid (minutes to a few hours), while reactions with bulkier silyl chlorides may require longer reaction times or gentle heating.[9]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Silylation of Primary Amines using N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is suitable for introducing the robust TBDMS group under neutral conditions.[8]
Materials:
-
Primary amine substrate
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Ensure the amine sample is completely dry in a reaction vial. Moisture can deactivate the reagent.[8]
-
Add the anhydrous solvent followed by MTBSTFA (typically 1.5-2.0 equivalents).
-
Tightly cap the vial and heat at 80-100°C for 1-2 hours. The higher temperature and longer reaction time are necessary due to the lower reactivity of MTBSTFA compared to silyl chlorides.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the solvent and volatile byproducts can often be removed under vacuum, and the product may be used directly or purified by chromatography.
Protocol 3: General Procedure for Deprotection of Silyl-Protected Amines
The choice of deprotection method depends on the stability of the silyl group and the sensitivity of the substrate to acidic or basic conditions.
A. Fluoride-Mediated Deprotection (for TES, TBS, TIPS, TBDPS)
The high strength of the silicon-fluorine bond makes fluoride ions a very effective and common reagent for cleaving silyl ethers and silylamines.[2][3]
Materials:
-
Silyl-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the silyl-protected amine in THF.
-
Add the TBAF solution (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC or LC-MS. Deprotection times can vary from minutes for TES to several hours for TIPS or TBDPS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify as needed.
B. Acid-Catalyzed Deprotection (for TMS, TES, and sometimes TBS)
Mild acidic conditions can be used to cleave less stable silyl groups.[7][10]
Materials:
-
Silyl-protected amine
-
Acetic acid (AcOH)
-
Solvent (e.g., THF, Methanol)
-
Water
Procedure:
-
Dissolve the silyl-protected amine in a mixture of the organic solvent and water.
-
Add acetic acid (a common condition is a 3:1:1 mixture of THF:AcOH:H₂O).
-
Stir at room temperature and monitor the reaction.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, wash, dry, concentrate, and purify as needed.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trimethylsilane
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Trimethylsilane, a versatile reagent in organic synthesis, demands careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Skin and Body Protection: Wear suitable protective clothing and a laboratory coat.[1]
-
Respiratory Protection: If ventilation is inadequate, use appropriate respiratory protection.[1][3]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
This compound is an extremely flammable gas.[1][4] In the event of a leak, eliminate all ignition sources.[3][5] A leaking gas fire should not be extinguished unless the leak can be stopped safely.[1][3][5]
Operational and Disposal Plan
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal contractor.[1][3] Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams.[2]
Step-by-Step Disposal Procedure:
-
Containment: Ensure the this compound waste is in a suitable, properly sealed, and clearly labeled container. The original container is often the best option. Containers should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." The label should also indicate the associated hazards (e.g., "Flammable Gas").
-
Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents and halogens.[1][6]
-
Waste Contractor: Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
For Small Residual Amounts in the Laboratory:
For very small quantities of residual this compound, a controlled quenching procedure can be considered, as it is a silyl hydride.[7] This should only be performed by experienced personnel in a fume hood with appropriate PPE.
Experimental Protocol for Quenching Small Residuals:
-
Inert Atmosphere: Purge a reaction flask with an inert gas (e.g., argon or nitrogen).
-
Dilution: Dilute the residual this compound with an inert, high-boiling point solvent (e.g., toluene or hexane) in the flask.
-
Cooling: Cool the solution in an ice bath.
-
Slow Addition: Slowly and dropwise add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled solution with stirring. The reaction will produce non-toxic tetraalkylsilane and hydrogen gas, which should be safely vented.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute aqueous solution of sodium bicarbonate.
-
Disposal of Quenched Solution: The resulting solution should be disposed of as a flammable liquid hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 3161 | [1][3] |
| DOT Proper Shipping Name | Liquefied gas, flammable, n.o.s. (this compound) | [1][3] |
| NFPA 704 Rating | Health: 2, Fire: 4, Reactivity: 1 | [2][6] |
| Flash Point | < -29°C | [4] |
| Exposure Guideline (TWA) | 5 ppm | [6] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
